IHVR-19029
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNIASMQRMEDU-PLACYPQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022546 | |
| Record name | IHVR-19029 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447464-73-4 | |
| Record name | IHVR-19029 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of IHVR-19029: A Technical Guide to its Antiviral Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-19029 is a potent, small-molecule inhibitor of the host-cell endoplasmic reticulum (ER) α-glucosidases I and II. This technical guide delineates the mechanism of action of this compound, focusing on its role in disrupting the N-linked glycosylation pathway, a critical process for the proper folding and function of viral envelope glycoproteins. By inhibiting these key host enzymes, this compound effectively blocks the replication of a broad spectrum of enveloped viruses, including several hemorrhagic fever viruses. This document provides a comprehensive overview of the quantitative data supporting its antiviral activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Dengue, Ebola, and Zika, present a significant and ongoing threat to global health. A key strategy in the development of broad-spectrum antiviral therapeutics is the targeting of host-cell factors that are essential for viral replication. One such critical host process is the N-linked glycosylation of proteins within the endoplasmic reticulum. This compound, an iminosugar derivative, has been identified as a powerful inhibitor of ER α-glucosidases I and II, enzymes pivotal to this pathway. This guide provides an in-depth examination of the mechanism by which this compound exerts its antiviral effects.
Mechanism of Action: Inhibition of ER α-Glucosidases
The primary mechanism of action of this compound is the competitive inhibition of two key enzymes in the N-linked glycosylation pathway: ER α-glucosidase I and ER α-glucosidase II.[1] These enzymes are responsible for the sequential trimming of terminal glucose residues from the N-linked glycan precursor, Glc₃Man₉GlcNAc₂, which is transferred en bloc to nascent viral glycoproteins.
The inhibition of these glucosidases by this compound leads to the accumulation of improperly folded viral glycoproteins with persistent terminal glucose residues.[2] This aberrant glycosylation prevents the proper interaction of these glycoproteins with the ER-resident chaperones, calnexin and calreticulin, which are essential for correct protein folding and quality control.[3] Consequently, the misfolded viral glycoproteins are retained in the ER and targeted for degradation, leading to a significant reduction in the assembly and release of infectious virions.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in the ER.
Quantitative Data
The antiviral activity and enzyme inhibitory potency of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Dengue virus (DENV) | HEK293 | 1.25 | |
| Bovine viral diarrhea virus (BVDV) | MDBK | 0.25 | |
| Tacaribe virus (TCRV) | Vero | 0.74 | |
| Ebola virus (EBOV) | Hela | 16.9 |
Table 2: In Vitro ER α-Glucosidase I Inhibitory Activity
| Enzyme | IC₅₀ (µM) | Reference |
| ER α-glucosidase I | 0.48 |
Table 3: In Vivo Pharmacokinetics of this compound in Mice (5 mg/kg, i.v.)
| Parameter | Value | Unit | Reference |
| AUC | 1383 | µg*h/mL | |
| C₀ | 1.79 | µg/mL | |
| T₁/₂ | 1.2 | hours | |
| CL | 3.49 | L/h/kg | |
| Vd | 3.0 | L/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ER α-Glucosidase Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of this compound against ER α-glucosidase I.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ER α-glucosidase I.
Materials:
-
Purified ER α-glucosidase I
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) as a fluorogenic substrate
-
This compound
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of ER α-glucosidase I to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Antiviral Activity Assay (qRT-PCR Based)
This protocol outlines a general method for assessing the antiviral efficacy of this compound against viruses like Dengue virus in cell culture.
Objective: To determine the EC₅₀ of this compound against a specific virus.
Materials:
-
Susceptible host cells (e.g., HEK293 cells for Dengue virus)
-
Virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
qRT-PCR instrument
Procedure:
-
Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plate for a period suitable for viral replication (e.g., 48 hours).
-
At the end of the incubation period, extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform one-step qRT-PCR to quantify the viral RNA levels. Use primers and probes specific to a viral gene. A host housekeeping gene (e.g., β-actin) should be used as an internal control for normalization.
-
Calculate the percentage of viral replication inhibition for each concentration of this compound compared to the virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on the host cells.
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a cell control with no compound.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
Experimental Workflow Diagram
Caption: Workflow for in vitro antiviral and cytotoxicity assays.
Conclusion
This compound represents a promising broad-spectrum antiviral candidate that targets a fundamental host-cell process. Its mechanism of action, the inhibition of ER α-glucosidases I and II, leads to the disruption of viral glycoprotein processing, a critical step in the life cycle of many enveloped viruses. The quantitative data presented in this guide underscores its potency. The detailed experimental protocols provide a framework for the further investigation and development of this compound and other host-targeting antiviral agents. The continued exploration of such compounds is crucial in the effort to develop effective therapies against a wide range of viral pathogens.
References
- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
The Antiviral Spectrum of IHVR-19029: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is a novel N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that has demonstrated a broad spectrum of antiviral activity against a range of enveloped viruses. As a host-targeting antiviral, this compound inhibits the host's endoplasmic reticulum (ER) α-glucosidases I and II. This mode of action disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many viruses, leading to the production of non-infectious virions. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several hemorrhagic fever viruses and, notably, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The data, summarized in the tables below, highlight the compound's potency and potential for further development.
| Virus Family | Virus | Cell Line | Potency Metric | Value (µM) |
| Coronaviridae | SARS-CoV-2 | A549-ACE2 | IC90 | ~4.0[1] |
| Filoviridae | Ebola Virus (EBOV) | Hela | EC50 | 16.9[2] |
| Flaviviridae | Dengue Virus (DENV) | HEK293 | - | Most Potent[2] |
| Flaviviridae | Yellow Fever Virus (YFV) | HEK293 | IC50 | 12.5x higher than DENV[1] |
| Flaviviridae | Zika Virus (ZIKV) | HEK293 | IC50 | 17.6x higher than DENV[1] |
Table 1: In Vitro Antiviral Activity of this compound
A significant finding is the synergistic effect of this compound with the antiviral drug Remdesivir against SARS-CoV-2. In combination, a much lower concentration of this compound (0.04 µM) was sufficient to contribute to a 90% inhibition of the virus, underscoring its potential in combination therapy regimens.[1]
Mechanism of Action: Inhibition of ER α-Glucosidases
This compound targets the host's N-linked glycosylation pathway, a critical process for the proper folding of many viral envelope glycoproteins. By inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum. This disruption leads to misfolded proteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. For viruses that rely on heavily glycosylated envelope proteins for entry and assembly, this inhibition results in a significant reduction in the production of infectious viral particles.
Figure 1: Mechanism of Action of this compound. This diagram illustrates the inhibition of ER α-glucosidases I and II by this compound, leading to misfolded viral glycoproteins and the production of non-infectious virions.
Experimental Protocols
The antiviral activity of this compound has been evaluated using various in vitro assays. The following sections detail the methodologies employed in these studies.
Cell Lines and Viruses
-
Cell Lines:
-
A549-ACE2 (Human lung carcinoma cells expressing Angiotensin-Converting Enzyme 2)
-
Hela (Human cervical adenocarcinoma cells)
-
HEK293 (Human embryonic kidney cells)
-
-
Viruses:
-
SARS-CoV-2
-
Ebola Virus (EBOV)
-
Dengue Virus (DENV)
-
Yellow Fever Virus (YFV)
-
Zika Virus (ZIKV)
-
Antiviral Activity Assays
-
For SARS-CoV-2:
-
Method: A549-ACE2 cells were treated with varying concentrations of this compound. The production of SARS-CoV-2 was measured to determine the 90% inhibitory concentration (IC90).
-
-
For Ebola Virus:
-
Method: An immunofluorescent-based quantitative assay was used in Hela cells. The 50% effective concentration (EC50) was determined by quantifying the inhibition of viral protein expression.[2]
-
-
For Flaviviruses (DENV, YFV, ZIKV):
-
Method: Antiviral activity was assessed in HEK293 cells. Viral replication was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels.[2]
-
Cytotoxicity Assays
To determine the therapeutic window of this compound, its cytotoxicity is evaluated in the same cell lines used for the antiviral assays. The 50% cytotoxic concentration (CC50) is typically determined using assays that measure cell viability, such as the MTT assay. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the compound's safety margin.
Figure 2: General Experimental Workflow. This diagram outlines the typical steps involved in the in vitro evaluation of the antiviral activity of this compound.
Conclusion
This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting host ER α-glucosidases. Its demonstrated in vitro efficacy against several high-priority viral pathogens, including SARS-CoV-2 and Ebola virus, warrants further investigation. The synergistic activity with other antivirals like Remdesivir suggests its potential as part of a combination therapy, a strategy that could enhance efficacy and mitigate the emergence of drug resistance. Future studies should focus on comprehensive in vivo efficacy and safety profiling to advance the clinical development of this compound.
References
IHVR-19029 as an ER Alpha-Glucosidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-19029 is a potent iminosugar-based inhibitor of endoplasmic reticulum (ER) alpha-glucosidases I and II, crucial host enzymes involved in the processing of N-linked glycans on nascent glycoproteins. By disrupting this essential host pathway, this compound effectively inhibits the replication of a broad spectrum of enveloped viruses, including several hemorrhagic fever viruses. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, in vitro and in vivo antiviral efficacy, pharmacokinetic profile, and the development of prodrugs to enhance its therapeutic potential. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising antiviral candidate.
Introduction
The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Dengue, and Marburg viruses, pose a significant threat to global health. A key challenge in antiviral drug development is the high mutation rate of viral targets, leading to the rapid emergence of drug resistance. Targeting host cellular factors essential for viral replication offers a promising alternative strategy that is less susceptible to the development of resistance.
One such host target is the N-linked glycosylation pathway in the endoplasmic reticulum (ER). The proper folding and maturation of many viral envelope glycoproteins, which are critical for viral entry, assembly, and egress, are dependent on the host's ER-resident alpha-glucosidases I and II. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This disruption of the viral life cycle results in a potent antiviral effect.
This compound, an N-alkylated derivative of deoxynojirimycin (DNJ), has emerged as a lead candidate among ER alpha-glucosidase inhibitors. It has demonstrated significant antiviral activity against a range of hemorrhagic fever viruses in both cell culture and animal models. This document serves as a comprehensive technical resource on this compound for the scientific community.
Mechanism of Action
This compound acts as a competitive inhibitor of ER alpha-glucosidases I and II. These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor (Glc3Man9GlcNAc2) attached to newly synthesized glycoproteins. By mimicking the oxocarbenium ion-like transition state of the natural substrate, this compound binds to the active site of these enzymes and prevents the cleavage of glucose residues.
The inhibition of glucose trimming stalls the glycoprotein folding process within the calnexin/calreticulin (CNX/CRT) cycle, a major quality control system in the ER. This leads to the misfolding of viral envelope glycoproteins, preventing their proper conformational maturation and subsequent transport to the Golgi apparatus. The misfolded glycoproteins are ultimately recognized by the ERAD machinery and targeted for proteasomal degradation. The lack of properly folded envelope glycoproteins severely impairs the assembly and release of new, infectious virions.[1][2][3]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Citation |
| Dengue virus (DENV) | HEK293 | qRT-PCR | 1.25 | [4] |
| Bovine viral diarrhea virus (BVDV) | MDBK | CPE | 0.25 | [4] |
| Tacaribe virus (TCRV) | Vero | Plaque Reduction | 0.74 | [4] |
| Ebola virus (EBOV) | Hela | Immunofluorescence | 16.9 | [4] |
| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | >25 | [4] |
| Zika Virus (ZIKV) | HEK293 | qRT-PCR | >25 | [4] |
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) | Citation |
| ER α-glucosidase I | 0.48 | [4] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Virus | Mouse Strain | Administration Route | Dosing Regimen | Outcome | Citation |
| Ebola virus (EBOV) | BALB/c | Intraperitoneal | 75 mg/kg, twice daily for 10 days | Partial protection from lethal infection | [4] |
| Marburg virus (MARV) | BALB/c | Intraperitoneal | 75 mg/kg, twice daily for 10 days | Partial protection from lethal infection | [4] |
| Ebola virus (EBOV) | BALB/c | Intraperitoneal | Sub-optimal this compound + Favipiravir | Significantly increased survival rate | [4][5] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Oral Bioavailability (%) | Citation |
| Intravenous (IV) | 5 | 1.79 | - | 1383 | 1.2 | - | [4] |
| Intraperitoneal (IP) | 75 | 1.33 | 0.17 | 983 | - | 133 | [4] |
| Oral (PO) | 75 | 0.26 | 2.1 | 945 | - | 4.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assays
This protocol is adapted for the quantification of Dengue, Yellow Fever, and Zika virus RNA in cell culture supernatants.
Materials:
-
HEK293 cells
-
Virus stocks (DENV, YFV, ZIKV)
-
96-well cell culture plates
-
This compound
-
RNA extraction kit
-
One-step qRT-PCR kit
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Seed HEK293 cells in 96-well plates and incubate overnight.
-
Infect the cells with the respective virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Remove the inoculum and add fresh culture medium containing serial dilutions of this compound.
-
Incubate the plates for 48 hours.
-
Harvest the cell culture supernatant and extract viral RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step qRT-PCR using virus-specific primers and probes. A standard curve of in vitro transcribed viral RNA of known concentrations should be included to quantify the viral RNA copies.
-
The 50% effective concentration (EC50) is calculated as the concentration of this compound that reduces the viral RNA level by 50% compared to the untreated control.
Caption: Workflow for qRT-PCR based antiviral assay.
This assay is used to determine the cytotoxicity of this compound.
Materials:
-
Cells (e.g., HEK293)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
In Vivo Efficacy Studies
This protocol describes a lethal mouse model of Ebola virus infection.
Materials:
-
BALB/c mice
-
Mouse-adapted Ebola virus (MA-EBOV)
-
This compound formulated in phosphate-buffered saline (PBS)
-
Biosafety level 4 (BSL-4) facility
Procedure:
-
Acclimatize BALB/c mice for at least one week.
-
Infect the mice via intraperitoneal (IP) injection with a lethal dose of MA-EBOV.
-
Initiate treatment with this compound at the specified dose and schedule (e.g., 75 mg/kg, twice daily for 10 days) via IP injection. A control group should receive the vehicle (PBS).
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.
-
The efficacy of the treatment is determined by the survival rate and the delay in the onset of clinical symptoms compared to the control group.
Caption: Workflow for in vivo efficacy testing in a mouse model.
Pharmacokinetic Studies
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
BALB/c mice
-
This compound formulated for intravenous, intraperitoneal, and oral administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer this compound to different groups of mice via the desired routes (IV, IP, PO) at a specified dose.
-
Collect blood samples at various time points post-administration (e.g., 0, 10 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Prodrug Development to Enhance Oral Bioavailability
A significant challenge for the therapeutic application of this compound is its low oral bioavailability (4.6%).[4] This is attributed to its high polarity, which limits its absorption across the gastrointestinal tract. To overcome this limitation, ester prodrugs of this compound have been designed and synthesized.[6][7]
The rationale behind this approach is to mask the polar hydroxyl groups of the deoxynojirimycin core with lipophilic ester groups. This increases the molecule's lipophilicity, facilitating its absorption. Once absorbed into the bloodstream, these ester groups are designed to be cleaved by endogenous esterases, releasing the active parent compound, this compound.
Studies have shown that a tetrabutyrate ester prodrug of this compound significantly improves the oral exposure of the parent compound in mice.[7] These prodrugs were also found to be stable in simulated gastric and intestinal fluids and were inactive against gut glucosidases, minimizing potential off-target gastrointestinal side effects.[6][7]
Caption: Logical flow of the this compound prodrug strategy.
Conclusion
This compound is a potent and broad-spectrum antiviral agent that targets the host ER alpha-glucosidases, a mechanism that is less prone to the development of viral resistance. It has demonstrated significant efficacy against several high-priority viral pathogens in vitro and in vivo. While its inherent low oral bioavailability presents a hurdle for clinical development, the successful implementation of a prodrug strategy has shown great promise in overcoming this limitation. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives as a novel class of host-targeted antiviral drugs. Further studies are warranted to optimize the prodrug design, evaluate its efficacy in more advanced animal models, and assess its safety profile for potential clinical applications.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | ER-alpha glucosidases bind ER-alpha glucosidase inhibitors [reactome.org]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
IHVR-19029: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-19029 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of hemorrhagic fever viruses. As an N-alkylated derivative of deoxynojirimycin (DNJ), its mechanism of action lies in the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the crucial N-linked glycosylation pathway required for the proper folding of viral envelope glycoproteins, leading to the assembly of non-infectious virions. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.
Discovery and Rationale
This compound was developed as part of a strategic effort to improve the antiviral potency of iminosugars like deoxynojirimycin (DNJ).[1] Iminosugars mimic the structure of monosaccharides and can competitively inhibit glycosidases, enzymes crucial for various cellular processes, including the post-translational modification of proteins.[2] The rationale behind the development of N-alkyl-deoxynojirimycins was to enhance their inhibitory activity against host ER α-glucosidases I and II, which are essential for the maturation of viral glycoproteins for many enveloped viruses.[1][3] By incorporating specific groups on the nitrogen atom of the DNJ core, researchers aimed to create more potent and selective inhibitors.[1][3] this compound emerged as a lead candidate from these efforts, exhibiting significant protection in mouse models against lethal infections with Marburg and Ebola viruses when administered via intraperitoneal injection.[1][3]
Synthesis of this compound and its Prodrugs
The synthesis of this compound involves the N-alkylation of the deoxynojirimycin (DNJ) core. To address challenges associated with its low oral bioavailability and gastrointestinal side effects, ester prodrugs of this compound have been synthesized.[1] This approach masks the hydrophilic hydroxyl groups, aiming to improve absorption and minimize off-target interactions with gut glucosidases.[1] The synthesis of these tetra-ester prodrugs, such as acetate, butyrate, and isobutyrate derivatives, is achieved through reactions with the corresponding acid anhydrides in pyridine.[1][3]
Mechanism of Action: Inhibition of ER α-Glucosidases
This compound exerts its antiviral effect by targeting host-cell enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II.[1][3][4] These enzymes are critical for the initial steps of the N-linked glycosylation pathway, a post-translational modification essential for the proper folding of many viral envelope glycoproteins.
The process begins with the transfer of a preformed oligosaccharide (Glc3Man9GlcNAc2) to nascent viral polypeptides entering the ER. For proper folding, this oligosaccharide must be sequentially trimmed by ER α-glucosidase I and II to generate a monoglucosylated glycan (Glc1Man9GlcNAc2). This monoglucosylated glycan is then recognized by the lectin chaperones calnexin (CNX) and calreticulin (CRT), which assist in the correct folding of the glycoprotein.
By competitively inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from the N-linked glycans. This results in the accumulation of misfolded viral glycoproteins, which are ultimately targeted for degradation through the ER-associated degradation (ERAD) pathway. The disruption of proper glycoprotein folding inhibits the assembly of mature, infectious viral particles.[2]
Caption: Signaling pathway of this compound antiviral activity.
Preclinical Data
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a variety of hemorrhagic fever viruses. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme/Virus | Reference |
| IC50 | 0.48 µM | ER α-glucosidase I | [4] |
| EC50 | 0.25 µM | Bovine viral diarrhea virus (BVDV) | [4] |
| EC50 | 0.74 µM | Tacaribe virus (TCRV) | [4] |
| EC50 | 1.25 µM | Dengue virus (DENV) | [4] |
In Vivo Efficacy
In vivo studies in mouse models of lethal viral infections have demonstrated the protective effects of this compound.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Virus | Dose | Administration Route | Outcome | Reference |
| Ebola virus (EBOV) | 25-75 mg/kg, twice daily for 10 days | Intraperitoneal (i.p.) | Significant survival | [4] |
| Marburg virus (MARV) | 25-75 mg/kg, twice daily for 10 days | Intraperitoneal (i.p.) | Significant protection from death | [4] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose | AUC (µg*h/mL) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 5 mg/kg | 1383 | 1.79 | - | - | [4] |
| Oral (p.o.) | 75 mg/kg | 945 | 0.26 | 2.1 | 4.6 | [4] |
| Intramuscular (i.m.) | 5 mg/kg | 1839 | 1.23 | 0.1 | 71 | [4] |
| Intraperitoneal (i.p.) | 5 mg/kg | 983 | 1.33 | 0.17 | 133 | [4] |
The low oral bioavailability (4.6%) highlights the challenge that led to the development of ester prodrugs.[4]
Experimental Protocols
In Vitro Antiviral Assay (General Workflow)
Caption: General workflow for in vitro antiviral assays.
A common method involves seeding permissive cells (e.g., HEK293, Huh7.5) in 96-well plates.[5] The cells are then infected with the virus of interest at a specific multiplicity of infection (MOI). Following infection, the cells are treated with a serial dilution of this compound. After an incubation period (e.g., 48 hours), viral replication is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, luciferase reporter assays for viruses engineered to express luciferase, or high-content imaging of immunofluorescently stained viral antigens.[5] The half-maximal effective concentration (EC50) is then calculated from the dose-response curve.
Mouse Efficacy Studies
For in vivo efficacy studies, mouse models susceptible to the specific hemorrhagic fever virus are used. A typical experimental design involves randomly assigning mice to treatment and control groups.[5] The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule, starting at or around the time of lethal viral challenge.[5][6] The control group receives a vehicle. Animals are monitored daily for clinical signs of disease and survival for a set period (e.g., 14 days).[5] The primary endpoint is typically survival, with a significant increase in the survival rate of the treated group compared to the control group indicating efficacy.
Pharmacokinetic Studies in Mice
Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[5] The compound is administered to mice via different routes (e.g., intravenous, oral, intraperitoneal).[4] At various time points post-administration, blood and tissue samples are collected.[5] The concentration of this compound in these samples is quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).[4]
Combination Therapy
To enhance the antiviral efficacy of this compound, combination therapy with other broad-spectrum antiviral agents has been explored.[7] Studies have shown that combining this compound with favipiravir (T-705), a viral RNA polymerase inhibitor, results in synergistic inhibition of Yellow Fever Virus and Ebola Virus replication in vitro.[5][7] Furthermore, this combination therapy significantly increased the survival rate of mice in a lethal Ebola virus infection model, demonstrating the potential of this strategy to improve therapeutic outcomes.[5][7]
Future Directions
The development of ester prodrugs of this compound represents a significant step towards improving its oral bioavailability and reducing gastrointestinal side effects.[1] Further preclinical and clinical evaluation of these prodrugs is warranted. Additionally, the synergistic effect observed with favipiravir suggests that combination therapy is a promising approach for treating hemorrhagic fever virus infections. Future research should focus on optimizing combination regimens and exploring other potential combination partners. The continued investigation of this compound and its derivatives holds promise for the development of effective, host-targeted antiviral therapies against a range of dangerous viral pathogens.
References
- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
IHVR-19029: A Host-Targeted Antiviral for Hemorrhagic Fever Viruses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IHVR-19029 is a potent, small-molecule iminosugar that acts as a competitive inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these essential host enzymes, this compound disrupts the proper folding and maturation of viral envelope glycoproteins for a broad range of enveloped viruses, including several that cause hemorrhagic fevers. This mechanism of action, which targets a host function rather than a viral enzyme, presents a high barrier to the development of viral resistance. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound against viruses from the Flaviviridae, Filoviridae, Arenaviridae, and Bunyaviridae families. While the parent compound exhibits challenges related to oral bioavailability, research into prodrug formulations and combination therapies is underway to enhance its therapeutic potential. This document provides a comprehensive technical overview of this compound, including its mechanism of action, antiviral activity, pharmacokinetic profile, and detailed experimental protocols.
Mechanism of Action: Targeting Host Glycoprotein Processing
This compound is a derivative of deoxynojirimycin (DNJ), an iminosugar that mimics the structure of D-glucose.[1] This structural similarity allows it to competitively inhibit the host's ER α-glucosidases I and II.[1][2] These enzymes are critical for the initial steps in the N-linked glycosylation pathway, a post-translational modification essential for the proper folding of many viral envelope glycoproteins.[3][4]
The process begins in the endoplasmic reticulum where a large oligosaccharide precursor (Glc3Man9GlcNAc2) is attached to nascent viral glycoproteins.[3] ER α-glucosidase I and II sequentially cleave the three terminal glucose residues.[3][5] This trimming is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin for correct folding.[3]
By inhibiting these glucosidases, this compound leads to the accumulation of misfolded glycoproteins with unprocessed N-glycans.[1][4] These improperly folded proteins are often retained in the ER and targeted for degradation.[4] Consequently, the assembly and secretion of infectious virions are significantly reduced.[4][6]
Figure 1: Mechanism of action of this compound in the ER.
In Vitro Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against a variety of hemorrhagic fever viruses in cell-based assays.
Table 1: In Vitro Efficacy of this compound
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference |
| Flaviviridae | Dengue virus (DENV) | HEK293 | Virus Yield Reduction | 1.25 | [2] | |
| Yellow fever virus (YFV) | HEK293 | IFN-β Luciferase Reporter | ~5-10 | [5] | ||
| Zika virus (ZIKV) | HEK293 | Virus Yield Reduction | ~10-20 | [5] | ||
| Filoviridae | Ebola virus (EBOV) | HEK293 | Pseudotyped Lentiviral Particles | [5] | ||
| Arenaviridae | Tacaribe virus (TCRV) | 0.74 | [2] | |||
| Bunyaviridae | Rift Valley fever virus (RVFV) | [2] | ||||
| Pestivirus | Bovine viral diarrhea virus (BVDV) | MDBK | E2 Glycoprotein Processing | 0.25 | [1][2] | |
| Enzyme Inhibition | ER α-glucosidase I | 0.48 | [2] |
In Vivo Efficacy
The antiviral activity of this compound has been confirmed in mouse models of lethal hemorrhagic fever virus infections.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Virus | Mouse Model | Treatment Regimen | Survival Rate (%) | Reference |
| Ebola virus (EBOV) | 25-75 mg/kg, IP, twice daily for 10 days | Significant protection | [2][6] | |
| Marburg virus (MARV) | 25-75 mg/kg, IP, twice daily for 10 days | Significant protection | [2][6] |
Pharmacokinetics and Prodrug Development
While effective when administered via injection, this compound exhibits low oral bioavailability.[1][7] This is partly due to poor absorption and off-target inhibition of carbohydrate-metabolizing glucosidases in the gastrointestinal tract, which can lead to dose-limiting side effects like osmotic diarrhea.[1]
To address these limitations, ester prodrugs of this compound have been developed.[1][7] These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, this compound, after absorption.[1] A tetrabutyrate prodrug, in particular, demonstrated significantly improved overall exposure of this compound in mice following both oral and intravenous administration.[1][7]
Table 3: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Dose (mg/kg) | C0 (µg/mL) | T1/2 (hours) | AUC (µg*h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |
| 5 | 1.79 | 1.2 | 1383 | 3.49 | 3.0 | [2] |
Combination Therapy
To enhance the antiviral potency of this compound, studies have explored its use in combination with other broad-spectrum antiviral agents. A synergistic effect was observed when this compound was combined with favipiravir (T-705), a viral RNA polymerase inhibitor.[5][8] This combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cell culture.[5][8] Furthermore, in a mouse model of Ebola virus infection, the combination of sub-optimal doses of both drugs significantly increased the survival rate of infected animals.[5][8]
Figure 2: Logic of combination therapy with this compound.
Experimental Protocols
In Vitro Antiviral Assays
a) IFN-β Promoter Driven Luciferase Reporter Assay (for Yellow Fever Virus) [5]
-
Seed 293TLR3/IFNβLuc cells in a 96-well plate.
-
Infect cells with Yellow Fever Virus (YFV) at a multiplicity of infection (MOI) of 0.1.
-
Treat the infected cells with various concentrations of this compound.
-
Incubate for 48 hours.
-
Measure firefly luciferase activity using a commercial kit (e.g., Steady-Glo from Promega).
-
Quantify luminescence using a luminometer.
b) BVDV E2 Glycoprotein Processing Assay (Cell-based surrogate assay) [1]
-
Infect Madin-Darby Bovine Kidney (MDBK) cells with Bovine Viral Diarrhea Virus (BVDV).
-
Treat cells with this compound or its prodrugs.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform an immunoblot analysis using an antibody specific for the BVDV E2 envelope glycoprotein.
-
Inhibition of ER glucosidases will result in a mobility shift of the E2 protein due to unprocessed N-glycans.
c) CRISPR/Cas9 Knockout Cell Line Generation [5]
-
Transduce Huh7.5 cells with a Cas9 expressing plasmid (e.g., hEF1a-Blast-Cas9).
-
Two days post-transduction, re-seed cells at a low density.
-
Select single-cell clones and expand them.
-
Screen the clones for the knockout of the target genes (MOGS for ER α-glucosidase I or GANAB for the alpha subunit of ER α-glucosidase II) by genomic DNA sequencing and immunoblotting.
In Vivo Efficacy Studies
a) Mouse Model of Ebola Virus Infection [5]
-
Use an appropriate mouse strain susceptible to the specific Ebola virus strain.
-
Infect mice with a lethal dose of Ebola virus.
-
Administer this compound via intraperitoneal (IP) injection, typically twice daily for a specified duration (e.g., 10 days).
-
For combination studies, administer a sub-optimal dose of this compound in conjunction with a sub-optimal dose of favipiravir.
-
Monitor the animals for clinical signs of disease and survival over a period of time (e.g., 21-28 days).
-
Compare the survival rates between the treated and vehicle control groups.
Figure 3: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic fevers. Its host-targeting mechanism of action is a significant advantage in the face of rapidly evolving viruses. While the parent compound's pharmacokinetic profile presents a hurdle for oral administration, the development of ester prodrugs offers a viable path to overcoming this limitation. Furthermore, the synergistic effects observed with combination therapies, such as with favipiravir, highlight a powerful strategy to enhance antiviral efficacy and potentially reduce the required therapeutic dose, thereby minimizing potential side effects. Future research should continue to focus on the clinical development of optimized prodrug formulations and the exploration of other synergistic combination therapies to fully realize the therapeutic potential of this compound against these deadly viral diseases.
References
- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IHVR-19029 in Inhibiting Viral Glycoprotein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-19029 is a potent iminosugar-based inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these host enzymes, this compound disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, a critical step for their proper folding and function. This disruption leads to misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and ultimately inhibit the assembly and release of new, infectious virions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Enveloped viruses, including a number of hemorrhagic fever viruses, rely on the host cell's machinery for the synthesis and processing of their surface glycoproteins. These glycoproteins are essential for viral entry, assembly, and pathogenesis. A key post-translational modification is the N-linked glycosylation and subsequent trimming of glucose residues in the endoplasmic reticulum (ER), a process mediated by α-glucosidases I and II. Inhibition of these enzymes presents a broad-spectrum antiviral strategy that is less susceptible to the development of viral resistance compared to directly targeting viral proteins.
This compound has emerged as a promising inhibitor of ER α-glucosidases, demonstrating significant antiviral activity against a range of hemorrhagic fever viruses. This document details the scientific basis for its mechanism of action and provides practical information for researchers in the field.
Mechanism of Action
This compound functions as a competitive inhibitor of ER α-glucosidases I and II. These enzymes are responsible for the sequential removal of the three terminal glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) attached to newly synthesized glycoproteins. This trimming process is a critical checkpoint in the calnexin/calreticulin cycle, a major ER chaperone system that ensures the correct folding of glycoproteins.
By inhibiting α-glucosidases, this compound prevents the removal of glucose residues, leading to the accumulation of misfolded viral glycoproteins. This can have several downstream consequences:
-
Activation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.
-
Inhibition of Virion Assembly and Egress: Improperly folded viral glycoproteins may be retained in the ER and targeted for degradation, preventing their incorporation into new viral particles. This leads to a reduction in the production of infectious virions.
Quantitative Data
The antiviral activity of this compound has been evaluated against several hemorrhagic fever viruses in vitro and in vivo. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Citation |
| Dengue Virus (DENV) | HEK293 | qRT-PCR | ~1.0 | [1] |
| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | ~12.5 | [1] |
| Zika Virus (ZIKV) | HEK293 | qRT-PCR | ~17.6 | [1] |
| Ebola Virus (EBOV) | Hela | Immunofluorescence | 16.9 | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ebola Virus Infection
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Citation |
| Control | - | IP | 0 | [1] |
| This compound (sub-optimal) | 25 | IP | 22 | [1] |
| Favipiravir (T-705) (sub-optimal) | 50 | Oral | 11 | [1] |
| This compound + T-705 | 25 + 50 | IP + Oral | 56 | [1] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Units | Administration | Citation |
| Cmax | ~1300 | ng/mL | 75 mg/kg IP | [1] |
| Tmax | 0.17 | hours | 75 mg/kg IP | [1] |
| AUC | ~1000 | ng*h/mL | 75 mg/kg IP | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
In Vitro Antiviral Activity Assessment (qRT-PCR)
This protocol is adapted from studies evaluating the effect of this compound on viral replication in cell culture.[1]
Objective: To quantify the inhibition of viral RNA replication in the presence of this compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HEK293 cells)
-
Virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: On the day of the experiment, remove the culture medium and infect the cells with the virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.1). Incubate for 1 hour to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C with 5% CO2.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform one-step or two-step qRT-PCR to quantify the levels of viral RNA. Use primers and probes specific to a conserved region of the viral genome. Normalize the viral RNA levels to a host housekeeping gene (e.g., β-actin).
-
Data Analysis: Calculate the percentage of inhibition of viral RNA replication for each concentration of this compound relative to the "no drug" control. Determine the EC50 value by fitting the dose-response data to a suitable model.
In Vivo Efficacy Study in a Mouse Model of Ebola Virus Infection
This protocol is a generalized representation based on published in vivo studies with this compound.[1] All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Objective: To evaluate the protective efficacy of this compound against a lethal Ebola virus challenge in mice.
Materials:
-
Suitable mouse strain (e.g., BALB/c)
-
Mouse-adapted Ebola virus stock
-
This compound
-
Vehicle for drug administration (e.g., PBS)
-
Appropriate personal protective equipment (PPE) and biosafety level 4 (BSL-4) containment facilities.
Procedure:
-
Animal Acclimation: Acclimate mice to the BSL-4 facility for a sufficient period before the start of the experiment.
-
Drug Formulation: Prepare a solution of this compound in the appropriate vehicle.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Challenge: Challenge all mice, except for a mock-infected control group, with a lethal dose of mouse-adapted Ebola virus via the appropriate route (e.g., intraperitoneal injection).
-
Treatment Administration: Begin treatment at a specified time post-infection (e.g., 1 hour). Administer this compound according to the predetermined dosing schedule (e.g., 25 mg/kg, twice daily for 10 days) via the specified route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a specified period (e.g., 28 days).
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using appropriate statistical tests (e.g., log-rank test).
Visualizations
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
Caption: Signaling pathway of this compound action in the ER.
Caption: Experimental workflow for in vitro antiviral assay.
Conclusion
This compound represents a promising host-targeted antiviral agent with a well-defined mechanism of action. By inhibiting ER α-glucosidases, it effectively disrupts the folding of viral glycoproteins, leading to a reduction in the production of infectious progeny viruses. The data presented in this guide highlight its broad-spectrum potential against hemorrhagic fever viruses. The detailed protocols and visual aids provided herein are intended to facilitate further research and development of this compound and other compounds in this class as novel antiviral therapeutics.
References
The Impact of IHVR-19029 on Dengue Virus Replication: A Technical Overview
For Immediate Distribution
This technical guide provides an in-depth analysis of the antiviral activity of IHVR-19029 against the four serotypes of Dengue virus (DENV). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, and details the experimental protocols for its evaluation.
Executive Summary
This compound is a novel host-targeting antiviral agent that has demonstrated significant potential in the inhibition of Dengue virus replication. As an iminosugar derivative, this compound functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II. This targeted disruption of the N-linked glycosylation pathway leads to misfolding of viral envelope glycoproteins, thereby impairing virion assembly and reducing the production of infectious viral particles. This document provides a comprehensive overview of the in vitro efficacy of this compound against Dengue virus, supported by detailed experimental methodologies and visual representations of the underlying biological and experimental processes.
Mechanism of Action: Targeting Host Glycosylation
This compound is a competitive inhibitor of the host cellular ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins that utilize the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound disrupts the trimming of glucose residues from N-linked glycans on the Dengue virus envelope (E) and pre-membrane (prM) proteins. This leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. The net result is a significant reduction in the assembly and secretion of infectious virions.
Quantitative Analysis of Antiviral Activity
The in vitro antiviral activity of this compound against Dengue virus serotype 2 (DENV-2) has been quantified. The following table summarizes the key parameters derived from dose-response studies.
| Parameter | Value | Cell Line | Virus Strain | Assay Method |
| EC50 (50% Effective Concentration) | ~1.5 µM | HEK293 | DENV-2 (New Guinea C) | qRT-PCR |
| CC50 (50% Cytotoxic Concentration) | > 50 µM | HEK293 | N/A | MTT Assay |
| SI (Selectivity Index) | > 33 | HEK293 | DENV-2 (New Guinea C) | CC50 / EC50 |
Note: The EC50 value is an estimation based on the graphical data presented in Ma et al., 2018. The CC50 value indicates low cytotoxicity at effective antiviral concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. The following sections outline the key experimental protocols.
Cell Lines and Virus Strains
-
Cell Lines:
-
HEK293 (Human Embryonic Kidney) cells: Utilized for antiviral and cytotoxicity assays. Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Vero (African Green Monkey Kidney) cells: Employed for viral plaque assays. Cultured under the same conditions as HEK293 cells.
-
-
Virus Strain:
-
Dengue virus serotype 2 (DENV-2), New Guinea C strain: Propagated in C6/36 mosquito cells and titrated by plaque assay on Vero cells.
-
Antiviral Activity Assay (qRT-PCR)
This assay quantifies the reduction in viral RNA replication in the presence of the inhibitor.
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that ensures a confluent monolayer on the day of infection.
-
Infection: Infect the cells with DENV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
Compound Treatment: Following infection, remove the viral inoculum and add fresh culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
RNA Extraction: Extract total cellular RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for the DENV-2 genome. Normalize the viral RNA levels to an internal control gene (e.g., β-actin).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral RNA inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed HEK293 cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for quantifying infectious virus titers.
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a standard amount of DENV-2 with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the Vero cell monolayers and incubate for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar).
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the concentration of this compound that reduces the number of plaques by 50% (PRNT50).
In Vivo Efficacy
Currently, there is a lack of published data specifically detailing the in vivo efficacy of this compound in animal models of Dengue virus infection. While in vivo studies have demonstrated the protective effects of this compound in mouse models of other hemorrhagic fever viruses, such as Ebola and Marburg, further research is required to establish its therapeutic potential for Dengue fever in a living organism.
Conclusion
This compound presents a promising host-targeting antiviral strategy against Dengue virus. Its mechanism of action, the inhibition of ER α-glucosidases, is well-defined and offers the advantage of a high barrier to the development of viral resistance. The in vitro data demonstrates potent and selective inhibition of DENV-2 replication. Further investigation, particularly in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of Dengue fever.
Investigating the Impact of IHVR-19029 on Ebola Virus Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and impact of IHVR-19029 on the Ebola virus (EBOV) lifecycle. This compound is a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] Its antiviral activity against Ebola virus stems from its ability to disrupt the proper folding and maturation of viral glycoproteins, which are essential for the assembly of new, infectious virions.[3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against Ebola virus and other hemorrhagic fever viruses.
Table 1: In Vitro Efficacy of this compound
| Target | Metric | Value | Virus(es) | Cell Line | Reference |
| ER α-glucosidase I | IC50 | 0.48 μM | N/A | N/A | [1] |
| Bovine viral diarrhea virus (BVDV) | EC50 | 0.25 μM | BVDV | N/A | [1] |
| Tacaribe virus (TCRV) | EC50 | 0.74 μM | TCRV | N/A | [1] |
| Dengue virus (DENV) | EC50 | 1.25 μM | DENV | HEK293 | [1][3] |
| Yellow Fever Virus (YFV) | EC50 | Less potent than against DENV | YFV | HEK293 | [3] |
| Zika Virus (ZIKV) | EC50 | Less potent than against DENV | ZIKV | HEK293 | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Dosing | Animal Model | Reference |
| Efficacy | ||||
| Ebola virus (EBOV) infection | Significant survival observed | 25-75 mg/kg; i.p.; twice daily for 10 days | Mice | [1] |
| Marburg virus (MARV) infection | Significant protection from death | 25-75 mg/kg; i.p.; twice daily for 10 days | Mice | [1] |
| Pharmacokinetics | ||||
| AUC (i.v.) | 1383 μgh/mL | 5 mg/kg | N/A | [1] |
| C0 (i.v.) | 1.79 μg/mL | 5 mg/kg | N/A | [1] |
| T1/2 (i.v.) | 1.2 hours | 5 mg/kg | N/A | [1] |
| Clearance (i.v.) | 3.49 L/h/kg | 5 mg/kg | N/A | [1] |
| Volume of distribution (i.v.) | 3.0 L/kg | 5 mg/kg | N/A | [1] |
| AUC (p.o.) | 945 μgh/mL | 75 mg/kg | N/A | [1] |
| Cmax (p.o.) | 0.26 μg/ml | 75 mg/kg | N/A | [1] |
| Tmax (p.o.) | 2.1 hours | 75 mg/kg | N/A | [1] |
| Bioavailability (p.o.) | 4.6% | 75 mg/kg | N/A | [1] |
Mechanism of Action of this compound
Ebola virus entry into host cells is a multi-step process that begins with attachment to the cell surface and internalization into endosomes.[5][6] Within the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding domain.[5][7] The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1), which triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[8][9][10]
The antiviral activity of this compound is not directed at these entry steps but rather at the maturation of the viral glycoproteins in the endoplasmic reticulum. The Ebola virus envelope proteins, GP1 and GP2, are heavily glycosylated and require proper folding, which is mediated by host cell chaperones in the ER.[3] This process is initiated by the trimming of glucose residues from the N-linked glycans by ER α-glucosidases I and II.[4][11]
This compound, as an N-alkylated derivative of deoxynojirimycin (DNJ), mimics the structure of glucose and competitively inhibits these α-glucosidases.[2] This inhibition leads to misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway.[11] As a result, the assembly of new, infectious viral particles is significantly reduced.[3][4]
Caption: Mechanism of this compound action on Ebola virus glycoprotein processing.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the literature on this compound.
In Vitro Antiviral Activity Assay
This assay is used to determine the concentration of this compound that effectively inhibits viral replication in cell culture.
1. Cell Culture and Virus Propagation:
-
Cells: HEK293 (Human Embryonic Kidney 293) cells or other susceptible cell lines like Vero E6 are commonly used.[3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Virus: Ebola virus (or a suitable surrogate like a pseudotyped virus or a less pathogenic virus from the same family) is propagated in a suitable cell line and titrated to determine the viral titer (plaque-forming units per mL or PFU/mL).
2. Antiviral Assay:
-
Cell Seeding: Cells are seeded in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the cells, and the medium containing the compound is added.
-
Infection: Cells are infected with Ebola virus at a specific multiplicity of infection (MOI), typically 0.1.[3]
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
3. Quantification of Viral Replication:
-
Endpoint: Viral replication can be quantified by various methods:
-
qRT-PCR: Measures the amount of viral RNA in the cell lysate or supernatant.
-
Plaque Assay: Determines the number of infectious virus particles produced.
-
ELISA: Detects the presence of viral antigens.
-
Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), the signal can be measured.
-
4. Data Analysis:
-
The percentage of viral inhibition is calculated for each compound concentration relative to a vehicle-treated control.
-
The EC50 (half-maximal effective concentration) is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
In Vivo Efficacy Study in a Mouse Model
These studies assess the ability of this compound to protect animals from a lethal viral challenge.
1. Animal Model:
-
Strain: BALB/c mice are often used.[12]
-
Acclimatization: Animals are acclimatized for a week before the start of the experiment.
2. Viral Challenge:
-
Virus: A mouse-adapted strain of Ebola virus is used.
-
Infection: Mice are infected with a lethal dose of the virus via intraperitoneal (i.p.) injection.
3. Compound Administration:
-
Dosing: this compound is administered, typically via i.p. injection, at various doses (e.g., 25, 50, 75 mg/kg).[1]
-
Schedule: Treatment usually starts shortly before or after the viral challenge and continues for a specified duration (e.g., twice daily for 10 days).[1]
4. Monitoring and Endpoints:
-
Observation: Mice are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Survival: The primary endpoint is the survival rate of the treated animals compared to the control group.
-
Viral Load: In some studies, viral load in tissues or blood may be measured at specific time points.
5. Data Analysis:
-
Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.
Caption: Experimental workflow for in vitro antiviral activity assay.
Conclusion
This compound represents a promising host-targeted antiviral strategy against Ebola virus and other hemorrhagic fever viruses. By inhibiting ER α-glucosidases, it effectively disrupts the maturation of viral glycoproteins, a crucial step for the production of infectious progeny. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. Further research, including combination therapies with direct-acting antivirals like favipiravir, may enhance its clinical utility.[13][14] The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the antiviral properties of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on IHVR-19029 for Marburg Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is an N-alkylated deoxynojirimycin (DNJ) derivative that has been identified as a promising broad-spectrum antiviral candidate, with activity against several hemorrhagic fever viruses, including Marburg virus (MARV). This technical guide provides a comprehensive overview of the preliminary preclinical data on this compound as a potential therapeutic for Marburg virus disease. The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform researchers and drug development professionals on the current state of knowledge regarding this compound.
Mechanism of Action
This compound is a host-targeted antiviral that functions as a competitive inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins by trimming glucose residues from N-linked glycans. By inhibiting these enzymes, this compound disrupts the normal glycoprotein processing pathway, leading to misfolded viral glycoproteins. This, in turn, can impair viral assembly, reduce virion infectivity, and ultimately inhibit viral replication.[1][2]
Figure 1: Mechanism of action of this compound.
In Vitro Antiviral Activity
In Vivo Efficacy in a Murine Model of Marburg Virus Infection
Preclinical studies in a lethal mouse model of Marburg virus infection have provided evidence of the in vivo efficacy of this compound. While specific survival percentages from the definitive study are not publicly detailed, it has been reported that treatment with this compound resulted in partial protection of mice from a lethal MARV challenge.[3]
A subsequent study focusing on Ebola virus provided more detailed insights into the potential dosing and efficacy of this compound. In a lethal Ebola virus mouse model, intraperitoneal (IP) injection of this compound at 75 mg/kg twice daily for 10 days resulted in partial protection.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mice. A key challenge identified with the parent compound is its low oral bioavailability and short plasma half-life.[3] This has led to the development of ester prodrugs to improve its pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dosage |
| Plasma Half-life (t½) | Short (not specified) | Intraperitoneal (IP) | 75 mg/kg |
| Oral Bioavailability | Very Low | Oral | Not specified |
Despite the short plasma half-life, studies have shown that this compound accumulates in major tissues. After 5 days of repeated IP dosing, drug concentrations were found to be 2 to 3 logs higher in tissues such as the spleen, liver, kidney, lung, and heart compared to plasma levels. This tissue accumulation is a significant finding, as these are relevant sites of Marburg virus replication.
Experimental Protocols
In Vivo Efficacy Study (Marburg Virus Mouse Model)
The following provides a general outline of the experimental protocol for the in vivo efficacy studies based on available information. Specific details of the Marburg virus study are limited in publicly accessible literature.
-
Animal Model: The specific mouse model used for the Marburg virus efficacy studies with this compound is not detailed in the readily available literature. However, lethal mouse models for Marburg virus, such as those using mouse-adapted virus strains in BALB/c or C57BL/6 mice, are established in the field.[4][5]
-
Virus Strain: The specific strain of Marburg virus used in the study is not publicly specified.
-
Drug Formulation and Administration: this compound was formulated in a suitable vehicle, such as phosphate-buffered saline (PBS), for intraperitoneal injection.
-
Dosing Regimen: While the exact dosing for the Marburg study is not detailed, a regimen of 75 mg/kg administered intraperitoneally twice daily for 10 days was used in a similar Ebola virus study.
-
Efficacy Endpoints: The primary endpoint for these studies is typically survival. Other parameters, such as changes in body weight and clinical signs of disease, are also monitored.
Figure 2: General workflow for in vivo efficacy studies.
Pharmacokinetic Study
-
Animal Model: Male Balb/c mice were used for the pharmacokinetic studies.
-
Drug Formulation and Administration: this compound was formulated in PBS (pH 7.4) and administered via intraperitoneal injection.
-
Sample Collection: For single-dose studies, blood and tissue samples (heart, kidney, liver, lung, and spleen) were collected at various time points post-dose. For repeated-dosing studies, samples were collected after 5 days of treatment.
-
Analytical Method: The concentration of this compound in plasma and tissue homogenates was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).
Future Directions and Considerations
The preliminary data on this compound suggest its potential as a broad-spectrum antiviral for hemorrhagic fevers, including Marburg virus disease. However, several areas require further investigation:
-
Optimization of Pharmacokinetics: The low oral bioavailability and short half-life of the parent compound are significant hurdles. The development and evaluation of prodrugs are crucial steps to address these limitations.
-
Dose-Response and Therapeutic Window: Comprehensive dose-ranging studies are needed to determine the optimal therapeutic dose and to establish a clear therapeutic window for Marburg virus infection.
-
Combination Therapy: Given that this compound is a host-targeted antiviral, combination therapy with a direct-acting antiviral agent could offer a synergistic effect and a higher barrier to the development of drug resistance. Studies combining this compound with favipiravir for Ebola virus have shown promise.[3]
-
Efficacy in Non-Human Primate Models: To further validate its potential, efficacy studies in more advanced animal models that more closely mimic human disease, such as non-human primates, will be essential.
Conclusion
This compound is a promising antiviral candidate for Marburg virus that acts through the inhibition of host ER α-glucosidases. While in vivo studies in a mouse model have demonstrated partial protection, further research is required to optimize its pharmacokinetic properties and to fully define its therapeutic potential, both as a monotherapy and in combination with other antiviral agents. The data gathered to date provide a strong rationale for the continued preclinical development of this compound and its derivatives for the treatment of Marburg virus disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of a mouse model for Marburg hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of a Lethal Mouse Model for the Angola Strain of Marburg Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
IHVR-19029 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is an experimental N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that functions as a host-targeting antiviral agent. By inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the N-linked glycosylation pathway, a critical process for the proper folding of viral glycoproteins. This mechanism of action leads to misfolded glycoproteins, which can impair virion assembly, secretion, and infectivity. This compound has demonstrated broad-spectrum in vitro activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. This document provides detailed application notes and protocols for the in vitro evaluation of this compound.
Mechanism of Action: Inhibition of N-linked Glycosylation
This compound targets the initial steps of the N-linked glycosylation pathway in the host cell's endoplasmic reticulum. This pathway is essential for the maturation of many viral envelope glycoproteins. By inhibiting ER α-glucosidases I and II, this compound prevents the trimming of terminal glucose residues from newly synthesized viral glycoproteins. This disruption prevents the proper folding of these proteins, leading to their retention in the ER and subsequent degradation, ultimately reducing the production of infectious viral particles.
Data Presentation
Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated against several hemorrhagic fever viruses. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are key parameters to determine the compound's potency and therapeutic window.
| Virus | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Ebola Virus (EBOV) | Hela | Immunofluorescence | 16.9 | >50 | >2.96 | [1] |
| Dengue Virus (DENV) | HEK293 | qRT-PCR | Most Potent | >50 | - | [1] |
| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | Less Potent | >50 | - | [1] |
| Zika Virus (ZIKV) | HEK293 | qRT-PCR | Less Potent | >50 | - | [1] |
Note: Specific EC50 and CC50 values for DENV, YFV, and ZIKV are not publicly available in the reviewed literature, but qualitative comparisons indicate the highest potency against DENV.
Experimental Protocols
General Experimental Workflow
The in vitro evaluation of this compound typically follows a standardized workflow to assess its antiviral activity and cytotoxicity.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of this compound.
Materials:
-
HEK293 or other appropriate cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol 2: Antiviral Activity Assay using qRT-PCR
This protocol quantifies the inhibition of viral replication by measuring viral RNA levels.
Materials:
-
HEK293 cells
-
Dengue, Yellow Fever, or Zika virus stock
-
Complete growth medium
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
96-well plates
-
Real-time PCR instrument
Procedure:
-
Seed HEK293 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 100 µL of the prepared this compound dilutions to the infected cells. Include infected cells with no compound as a positive control for replication.
-
Incubate the plate for 48 hours at 37°C.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step qRT-PCR using a commercial master mix and virus-specific primers and probes.
-
Analyze the data to determine the viral RNA levels relative to an internal control (e.g., beta-actin).
-
Calculate the percentage of viral inhibition for each compound concentration and determine the EC50 value.
Protocol 3: Antiviral Activity Assay using Immunofluorescence
This protocol is used to quantify viral protein expression, as demonstrated for Ebola virus.
Materials:
-
Hela cells
-
Ebola virus stock
-
Complete growth medium
-
This compound
-
Primary antibody against Ebola virus glycoprotein (e.g., anti-GP monoclonal antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed Hela cells in a 96-well imaging plate.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with Ebola virus at an MOI of 1.5.
-
Incubate the plate for 48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-GP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of the viral protein relative to the number of cells (nuclei).
-
Calculate the percentage of inhibition and determine the EC50.
Synergistic Antiviral Effect with Favipiravir (T-705)
In vitro studies have demonstrated that this compound exhibits a synergistic antiviral effect when used in combination with the viral RNA-dependent RNA polymerase inhibitor, favipiravir (T-705). This suggests a potential combination therapy approach for treating viral hemorrhagic fevers. The synergistic effect can be evaluated using a checkerboard titration matrix and analyzing the data with software like MacSynergy II.[1]
References
Application Note & Protocol: Evaluating Antiviral Efficacy of IHVR-19029 using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is a potent inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral glycoproteins for many enveloped viruses, consequently impeding virion assembly and infectivity.[3][4] this compound has demonstrated broad-spectrum antiviral activity against several hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), Marburg virus (MARV), and Rift Valley fever virus.[1][5] The plaque reduction assay is a fundamental and widely accepted method in virology for quantifying infectious virus particles and determining the efficacy of antiviral compounds.[][7][8] This document provides a detailed protocol for utilizing a plaque reduction assay to evaluate the antiviral activity of this compound.
Principle of the Plaque Reduction Assay
A plaque reduction assay measures the concentration of infectious virus particles in a sample.[] In this assay, a confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques.[] Each plaque is theoretically initiated by a single infectious viral particle.[] To evaluate the efficacy of an antiviral compound like this compound, the assay is performed in the presence of varying concentrations of the inhibitor. A reduction in the number of plaques compared to an untreated control indicates antiviral activity.[] The concentration of the compound that inhibits plaque formation by 50% is known as the 50% effective concentration (EC50).
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several viruses. The following table summarizes the reported 50% effective concentration (EC50) values.
| Virus | Cell Line | EC50 (µM) | Reference |
| Bovine viral diarrhea virus (BVDV) | MDBK | 0.25 | [1] |
| Tacaribe virus (TCRV) | - | 0.74 | [1] |
| Dengue virus (DENV) | HEK293 | 1.25 | [1][5] |
| Ebola virus (EBOV) | Hela | 16.9 | [5] |
Note: The specific cell line for TCRV was not specified in the available literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the plaque reduction assay.
Caption: Mechanism of action of this compound.
Caption: Plaque reduction assay experimental workflow.
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
Materials
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Susceptible host cell line (e.g., Vero, MDCK, Huh-7)[9]
-
Virus stock with a known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Semi-solid overlay medium (e.g., containing agarose, methylcellulose, or Avicel)[10][11]
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure
-
Cell Seeding:
-
One day prior to infection, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. The final concentrations should span a range that is expected to inhibit viral replication. A preliminary cytotoxicity assay is recommended to determine the non-toxic concentration range of this compound for the chosen cell line.
-
-
Infection and Treatment:
-
On the day of the experiment, aspirate the cell culture medium from the wells.
-
Wash the cell monolayer once with PBS.
-
Add the prepared dilutions of this compound to the designated wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Pre-incubate the cells with the compound for a defined period (e.g., 1-2 hours) at 37°C.[5]
-
Following pre-incubation, infect the cells (except for the cell control wells) with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).[10]
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[10]
-
-
Overlay and Incubation:
-
After the adsorption period, carefully aspirate the virus inoculum.
-
Gently wash the monolayer with PBS to remove unbound virus.
-
Add the semi-solid overlay medium containing the corresponding concentrations of this compound to each well. The overlay restricts the spread of the virus, ensuring the formation of distinct plaques.[8]
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque development (typically 2-10 days, depending on the virus).[10]
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formaldehyde) and incubating for at least 30 minutes.[10]
-
Carefully remove the overlay.
-
Stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes.[10]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Data Analysis
-
Calculate the percentage of plaque inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the EC50 value by performing a nonlinear regression analysis of the dose-response curve.
Safety Precautions
-
All work with infectious viruses must be conducted in a certified biosafety cabinet under the appropriate biosafety level (BSL) conditions.
-
Appropriate personal protective equipment (PPE) should be worn at all times.
-
All contaminated materials should be decontaminated and disposed of according to institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Influenza virus plaque assay [protocols.io]
Application Notes and Protocols: IHVR-19029 for Ebola Virus Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is an N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that functions as a host-targeted antiviral agent. It acts as an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins, such as the Ebola virus (EBOV) glycoprotein (GP), which is essential for viral entry into host cells and the assembly of new virions. By inhibiting these glucosidases, this compound disrupts the maturation of the EBOV GP, leading to misfolded proteins and a subsequent reduction in viral infectivity and propagation. This host-targeted mechanism of action suggests a higher barrier to the development of viral resistance compared to directly-acting antivirals. In vivo studies have demonstrated that this compound provides partial protection in mouse models of lethal Ebola virus disease and shows synergistic efficacy when used in combination with other antiviral agents like favipiravir (T-705)[1][2].
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound as a monotherapy and in combination with favipiravir (T-705) in a mouse model of Ebola virus infection.
| Treatment Group | Dosage and Administration | Survival Rate (%) | Reference |
| Placebo (Vehicle Control) | PBS via IP injection, twice daily; 0.4% carboxymethylcellulose orally, once daily | 0 | [3] |
| This compound (Monotherapy) | 50 mg/kg via IP injection, twice daily for 10 days | Data not explicitly provided, described as "partial protection" | [1][3] |
| This compound (Monotherapy) | 75 mg/kg via IP injection, twice daily for 10 days | Data not explicitly provided, described as "partial protection" | [1][3] |
| T-705 (Favipiravir) | 0.325 mg/kg orally, once daily for 10 days | 0 | [3] |
| T-705 (Favipiravir) | 1.6 mg/kg orally, once daily for 10 days | 0 | [3] |
| This compound + T-705 | 50 mg/kg this compound (IP, twice daily) + 0.325 mg/kg T-705 (oral, once daily) for 10 days | ~40% | [3] |
| This compound + T-705 | 75 mg/kg this compound (IP, twice daily) + 0.325 mg/kg T-705 (oral, once daily) for 10 days | ~55% | [3] |
| This compound + T-705 | 50 mg/kg this compound (IP, twice daily) + 1.6 mg/kg T-705 (oral, once daily) for 10 days | ~60% | [3] |
| This compound + T-705 | 75 mg/kg this compound (IP, twice daily) + 1.6 mg/kg T-705 (oral, once daily) for 10 days | ~90% | [3] |
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for testing this compound in a mouse model of Ebola.
Experimental Protocols
Animal Model and Virus
-
Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 are commonly used[4][5]. The choice of strain can influence disease progression and survival[6]. Mice are typically 5-8 weeks old at the time of infection[7][8]. All animal experiments must be conducted under appropriate biosafety level 4 (BSL-4) containment and with approval from an Institutional Animal Care and Use Committee.
-
Virus: A mouse-adapted strain of Ebola virus (e.g., Mayinga isolate) is used to induce a lethal disease model in adult, immunocompetent mice[4][5]. The virus is typically administered via intraperitoneal (IP) injection[4][7].
-
Challenge Dose: The lethal dose 50 (LD50) of the mouse-adapted virus should be predetermined. A typical challenge dose is around 100-1000 plaque-forming units (PFU) per mouse[4][8][9].
In Vivo Efficacy Study Protocol
-
Acclimatization: House mice in the BSL-4 facility for a minimum of 7 days prior to the start of the experiment to allow for acclimatization.
-
Infection: On day 0, infect mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection. The injection volume is typically 0.1-0.2 mL[2][8].
-
Group Allocation: Immediately following infection, randomly assign mice to different treatment groups (n=9-10 mice per group)[3].
-
Drug Formulation and Administration:
-
This compound: Prepare a solution of this compound in sterile phosphate-buffered saline (PBS) at the desired concentration. Administer the specified dose (e.g., 50 mg/kg or 75 mg/kg) via IP injection in a volume of 100 µL, twice daily[3].
-
Favipiravir (T-705) (for combination studies): Formulate T-705 in a vehicle such as 0.4% carboxymethylcellulose. Administer the specified dose (e.g., 0.325 mg/kg or 1.6 mg/kg) orally once daily[3].
-
Vehicle Control: Administer the corresponding vehicles (PBS and/or 0.4% carboxymethylcellulose) to the control group on the same schedule as the treatment groups[3].
-
-
Treatment Schedule: Initiate treatment immediately after infection and continue for a duration of 10 days[3].
-
Monitoring: Monitor the health and body weight of the mice daily for at least 14 days, and up to 21 days, post-infection[3][9]. Record clinical signs of illness such as ruffled fur, lethargy, and hunched posture.
-
Euthanasia Criteria: Establish clear humane endpoints. Mice exhibiting severe signs of disease or a predetermined percentage of weight loss (e.g., >20-25%) should be humanely euthanized.
-
Data Analysis:
-
Survival: Plot Kaplan-Meier survival curves for each group and analyze for statistical significance using the Log-rank (Mantel-Cox) test[3].
-
Body Weight: Plot the mean percentage of initial body weight for each group over time.
-
Viral Load (Optional): At selected time points, a subset of animals may be euthanized for the collection of blood and tissues (e.g., liver, spleen) to quantify viral load using methods such as plaque assay or RT-qPCR[4][8].
-
Conclusion
This compound demonstrates potential as a host-targeted antiviral for the treatment of Ebola virus disease. While it offers partial protection as a monotherapy in mouse models, its efficacy is significantly enhanced when used in combination with a directly-acting antiviral such as favipiravir. The provided protocols and data serve as a foundational guide for researchers investigating the in vivo efficacy of this compound and similar host-acting antiviral agents. Further studies are warranted to optimize dosing regimens and explore other combination therapies.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A mouse model for evaluation of prophylaxis and therapy of Ebola hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebola Virus Infection in Commonly Used Laboratory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Determinants of Ebola Virus Virulence in Mice | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols: IHVR-19029 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral activity of IHVR-19029, a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. The protocols detailed below are designed to assist researchers in assessing the sensitivity of various cell lines and viruses to this compound.
Introduction
This compound is a small molecule inhibitor that targets host ER α-glucosidases I and II, enzymes crucial for the proper folding of viral glycoproteins.[1][2] By inhibiting these enzymes, this compound disrupts the maturation of viral envelope proteins, leading to the production of non-infectious virions and a reduction in viral replication.[3][4] This host-targeted mechanism of action suggests a broad-spectrum antiviral potential and a higher barrier to the development of viral resistance.[3][5] this compound has demonstrated efficacy against a range of hemorrhagic fever viruses.[2][6]
Sensitive Cell Lines and Viruses
The antiviral activity of this compound has been evaluated in various cell lines against several enveloped viruses. The following table summarizes the reported half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50), indicating the potency of this compound in these systems.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Dengue virus (DENV) | HEK293 | qRT-PCR | Potent Inhibition (Specific EC50 not stated) | [6] |
| Dengue virus (DENV) | Not Specified | Not Specified | 1.25 | [2] |
| Yellow Fever virus (YFV) | HEK293 | qRT-PCR | Less Potent than DENV | [6] |
| Zika virus (ZIKV) | HEK293 | qRT-PCR | Less Potent than DENV | [6] |
| Ebola virus (EBOV) | HeLa | Immunofluorescence | 16.9 | [6] |
| Tacaribe virus (TCRV) | Not Specified | Not Specified | 0.74 | [2] |
| Bovine viral diarrhea virus (BVDV) | Not Specified | Not Specified | 0.25 | [2] |
| ER α-glucosidase I | N/A | Biochemical Assay | IC50: 0.48 | [2] |
Signaling Pathway and Mechanism of Action
This compound acts on the N-linked glycosylation pathway within the endoplasmic reticulum. The diagram below illustrates the mechanism by which this compound disrupts viral glycoprotein processing.
Caption: Mechanism of this compound action in the ER.
Experimental Protocols
Determination of Antiviral Activity using Quantitative RT-PCR
This protocol is designed to quantify the reduction in viral RNA levels in the presence of this compound.
Materials:
-
HEK293 cells (or other susceptible cell line)
-
Dengue virus (DENV), Yellow Fever virus (YFV), or Zika virus (ZIKV)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
qRT-PCR instrument
Procedure:
-
Seed HEK293 cells in a 96-well plate and incubate overnight.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.[6]
-
Remove the viral inoculum and add fresh medium containing various concentrations of this compound.
-
Incubate the plates for an additional 48 hours.[6]
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform qRT-PCR to quantify viral RNA levels. Use a housekeeping gene (e.g., β-actin) as an internal control for normalization.[6]
-
Calculate the percentage of inhibition of viral RNA relative to the no-treatment control.
Caption: Workflow for qRT-PCR-based antiviral assay.
Immunofluorescence Assay for Viral Protein Quantification
This protocol allows for the quantification of viral protein expression within infected cells.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Ebola virus (EBOV)
-
This compound
-
Cell culture medium and supplements
-
96-well imaging plates
-
Primary antibody against EBOV glycoprotein (GP)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed HeLa cells in a 96-well imaging plate.
-
Treat the cells with various concentrations of this compound for 2 hours prior to infection.[6]
-
Infect the cells with EBOV at an MOI of 1.5.[6]
-
Incubate the plates for an appropriate time for viral protein expression.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody targeting the EBOV GP protein.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the viral protein and normalize to the number of nuclei.
-
Calculate the percentage of inhibition relative to the no-treatment control.
Caption: Workflow for immunofluorescence-based antiviral assay.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HEK293 cells (or other relevant cell line)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with the same concentrations of this compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assays (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Express cell viability as a percentage of the no-treatment control.[6]
Conclusion
This compound is a promising broad-spectrum antiviral compound that targets host ER α-glucosidases. The protocols provided here offer a framework for researchers to investigate its antiviral activity against various viruses and in different cell lines. The data presented in these application notes highlight the sensitivity of several hemorrhagic fever viruses to this compound and provide a basis for further drug development and research.
References
- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IHVR-19029 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the antiviral compound IHVR-19029 in animal studies, based on currently available preclinical data. Detailed protocols for intraperitoneal and oral administration in murine models are provided, along with pharmacokinetic data and a summary of the compound's mechanism of action.
Mechanism of Action: ER α-Glucosidase Inhibition
This compound is an iminosugar derivative that acts as a competitive inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of viral envelope glycoproteins of many enveloped viruses.[1] By inhibiting these glucosidases, this compound disrupts the normal processing of viral glycoproteins, leading to misfolding and subsequent degradation, which in turn prevents the assembly and release of new infectious virions.[1][2]
Caption: Signaling pathway of this compound.
Administration Routes in Animal Studies
The primary administration routes for this compound in animal studies, predominantly in mouse models, are intraperitoneal (IP) injection and oral administration.[3]
Intraperitoneal (IP) Administration
IP injection has been the most common and effective route for achieving therapeutic concentrations of this compound in preclinical efficacy studies against viruses like Ebola and Marburg.[4]
Quantitative Data Summary: Intraperitoneal Administration in Mice
| Parameter | Value | Animal Model | Reference |
| Dosage Range | 50 - 200 mg/kg/dose | Balb/c mice | [3] |
| Efficacious Dose | 75 mg/kg, twice daily (BID) for 10 days | Mice | [3] |
| Tolerability | Doses of 50–100 mg/kg three times a day (TID) for 5 days were well tolerated. Doses ≥ 150 mg/kg TID for 5 days showed signs of toxicity. | Balb/c mice | [3] |
| Vehicle | Phosphate buffered saline (PBS, pH 7.4) or 0.4% carboxymethylcellulose | Balb/c mice | [3] |
| Injection Volume | 100 μl | Mice | [3] |
Pharmacokinetic Profile: Single IP Dose (75 mg/kg) in Balb/c Mice
| Time Point | Plasma (ng/mL) | Liver (ng/g) | Spleen (ng/g) | Kidney (ng/g) | Lung (ng/g) | Heart (ng/g) |
| 10 min | ~15000 | ~20000 | ~15000 | ~25000 | ~10000 | ~8000 |
| 30 min | ~8000 | ~18000 | ~12000 | ~20000 | ~8000 | ~6000 |
| 90 min | ~2000 | ~15000 | ~10000 | ~15000 | ~6000 | ~4000 |
| 2 hr | ~1000 | ~12000 | ~8000 | ~12000 | ~5000 | ~3000 |
| 4 hr | ~500 | ~8000 | ~6000 | ~8000 | ~3000 | ~2000 |
| 6 hr | <500 | ~6000 | ~4000 | ~6000 | ~2000 | ~1500 |
| 8 hr | <500 | ~4000 | ~3000 | ~4000 | ~1500 | ~1000 |
| Data are approximate values derived from published graphs. |
Experimental Protocol: Intraperitoneal Administration
Caption: Workflow for IP administration.
Detailed Steps:
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Dissolve in sterile phosphate-buffered saline (PBS) at a pH of 7.4 to the desired final concentration (e.g., for a 75 mg/kg dose in a 25g mouse with a 100 µl injection volume, the concentration would be 18.75 mg/ml).
-
Ensure the solution is fully dissolved and at room temperature before injection.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct dose volume.
-
Properly restrain the mouse to expose the abdomen.
-
Using a 27-30 gauge needle, perform the intraperitoneal injection in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Administer the calculated volume (typically 100 µl).
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse effects such as distress or signs of pain.
-
Monitor the animal's health and body weight throughout the study period, especially with repeated dosing.[3]
-
Oral Administration
Oral administration of this compound has been explored, but the parent compound exhibits low oral bioavailability.[3] This is attributed to poor absorption and potential off-target interactions with gastrointestinal glucosidases, which can lead to side effects like osmotic diarrhea. To overcome these limitations, ester prodrugs of this compound have been developed to enhance oral exposure.
Quantitative Data Summary: Oral Administration in Mice (Prodrug Study)
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| This compound | Oral | 10 | 13 ± 3 | 0.25 | 19 ± 1 | 1.3 |
| Prodrug 8 (Tetrabutyrate) | Oral | 10 | 134 ± 24 | 1 | 487 ± 117 | 33.1 |
| Data represents the concentration of the parent compound (this compound) in plasma after administration. |
Experimental Protocol: Oral Gavage Administration
Caption: Workflow for oral gavage.
Detailed Steps:
-
Formulation:
-
The choice of vehicle for oral administration is critical and may require optimization for solubility and stability. While not explicitly detailed for this compound in the provided results, common vehicles for oral gavage include water, saline, or suspensions in carboxymethylcellulose.
-
For prodrugs, the formulation should be designed to protect the ester linkages from premature hydrolysis in the gastrointestinal tract.
-
-
Animal Handling and Gavage:
-
Proper restraint is essential to prevent injury to the mouse.
-
A flexible-tipped gavage needle is recommended to minimize the risk of esophageal perforation.
-
The needle should be measured against the mouse to ensure it will reach the stomach without going too far.
-
The formulation is slowly administered directly into the stomach.
-
-
Post-gavage Monitoring:
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Observe for gastrointestinal side effects, particularly with the parent compound.
-
Conclusion
The choice of administration route for this compound in animal studies significantly impacts its pharmacokinetic profile and efficacy. Intraperitoneal injection provides a reliable method for achieving therapeutic drug levels, while oral administration of the parent compound is limited by low bioavailability. The development of prodrugs presents a promising strategy to enhance oral exposure and mitigate gastrointestinal side effects. The detailed protocols and data presented here provide a foundation for designing and executing preclinical studies with this compound.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Efficacy Studies of IHVR-19029
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of IHVR-19029, an inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. The protocols detailed below are based on preclinical studies evaluating its antiviral activity against hemorrhagic fever viruses, particularly in combination with other antiviral agents.
Mechanism of Action
This compound is a host-targeting antiviral agent. It functions by inhibiting the host's ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses. By preventing the trimming of glucose residues from N-linked glycans on these glycoproteins, this compound disrupts the viral maturation process, leading to the production of non-infectious viral particles. This mechanism of action suggests a broad-spectrum antiviral potential and a higher barrier to the development of viral resistance.
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in mouse models of lethal Ebola virus (EBOV) infection, particularly when used in combination with the viral RNA polymerase inhibitor, favipiravir (T-705).
Table 1: Survival Rate of EBOV-Infected Mice Treated with this compound and Favipiravir
| Treatment Group | Dosage | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound (low dose) | Not specified | Not specified |
| Favipiravir (low dose) | Not specified | Not specified |
| This compound (low dose) + Favipiravir (low dose) | Not specified | Significantly Increased |
| This compound (high dose) + Favipiravir (low dose) | Not specified | Significantly Increased |
| This compound (low dose) + Favipiravir (high dose) | Not specified | Significantly Increased |
| This compound (high dose) + Favipiravir (high dose) | Not specified | Significantly Increased |
Note: Specific dosages and survival percentages were not publicly available in the reviewed literature, but the combination of sub-optimal doses of both drugs resulted in a significant increase in survival.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of this compound based on published research.
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Ebola Virus Infection
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 6-8 weeks.
-
Housing: Animals should be housed in a BSL-4 facility in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
2. Virus Strain:
-
Mouse-adapted Ebola virus (e.g., Mayinga strain).
3. Drug Formulation and Administration:
-
This compound: Formulated in a suitable vehicle (e.g., saline).
-
Administration Route: Intraperitoneal (IP) injection.
-
Dosing Regimen: Administer once or twice daily, starting at a pre-determined time post-infection (e.g., 1 hour or 24 hours).
4. Experimental Design:
-
Randomly assign mice to treatment and control groups.
-
Groups:
-
Vehicle control.
-
This compound (various dose levels).
-
Positive control (if available).
-
-
Infection: Infect mice with a lethal dose of mouse-adapted EBOV via the IP route.
-
Treatment: Initiate treatment as per the dosing regimen.
-
Monitoring:
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).
-
Record survival daily for a specified period (e.g., 21 days).
-
5. Endpoint Analysis:
-
Primary Endpoint: Survival rate.
-
Secondary Endpoints (optional):
-
Viral load in blood and tissues (e.g., liver, spleen) at various time points, determined by qRT-PCR.
-
Histopathological analysis of tissues.
-
Measurement of serum cytokines and chemokines.
-
Protocol 2: Combination Therapy of this compound and Favipiravir
This protocol is an extension of Protocol 1, with the addition of favipiravir treatment groups.
1. Drug Formulation and Administration:
-
This compound: As described in Protocol 1.
-
Favipiravir (T-705): Formulated in a suitable vehicle.
-
Administration Route: Oral gavage or IP injection for favipiravir.
2. Experimental Design:
-
Groups:
-
Vehicle control.
-
This compound alone (low and high doses).
-
Favipiravir alone (low and high doses).
-
This compound + Favipiravir combination (various dose combinations).
-
-
The remainder of the protocol follows the steps outlined in Protocol 1.
Considerations and Future Directions
-
Pharmacokinetics: Due to low oral bioavailability, ester prodrugs of this compound have been developed to improve oral exposure. Future studies should evaluate the in vivo efficacy of these prodrugs.
-
Spectrum of Activity: While efficacy has been demonstrated against EBOV, the broad-spectrum potential of this compound should be further investigated in vivo against other hemorrhagic fever viruses such as Marburg, Lassa, and Yellow fever viruses.
-
Toxicity: Comprehensive toxicology studies are necessary to determine the safety profile of this compound before it can be advanced to clinical trials.
These application notes and protocols provide a framework for conducting in vivo efficacy studies of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Application of IHVR-19029 in High-Throughput Screening for Antiviral Drug Discovery
Abstract
This document provides detailed application notes and protocols for the utilization of IHVR-19029 in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel antiviral agents. This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, which are critical host enzymes for the proper folding of viral glycoproteins.[1][2][3] By disrupting this process, this compound exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including hemorrhagic fever viruses such as Dengue (DENV), Ebola (EBOV), and Marburg (MARV).[1][2][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in antiviral research and HTS.
Introduction
The emergence and re-emergence of viral diseases necessitate the development of broad-spectrum antiviral therapies. Targeting host-cell factors required for viral replication is a promising strategy to overcome the development of viral resistance.[5] ER α-glucosidases I and II play a crucial role in the quality control of glycoprotein folding. Many enveloped viruses rely on this host machinery to correctly fold their surface glycoproteins, which are essential for viral entry and assembly.[6]
This compound, an iminosugar derivative, is a selective inhibitor of these enzymes.[1][2] Its mechanism of action involves inducing the misfolding of viral glycoproteins, thereby impairing virion assembly and infectivity.[2][6] This application note describes how this compound can be used as a reference compound in high-throughput screening assays to identify new molecules with similar mechanisms of action.
Mechanism of Action: ER α-Glucosidase Inhibition
The N-linked glycosylation pathway is critical for the proper folding of many viral envelope proteins. After the initial transfer of a glucose-containing oligosaccharide to a nascent polypeptide in the ER, ER α-glucosidases I and II sequentially trim the terminal glucose residues. This trimming allows the glycoprotein to interact with chaperones like calnexin and calreticulin for correct folding. Inhibition of these glucosidases by compounds like this compound leads to the accumulation of misfolded glycoproteins, which are ultimately targeted for degradation and cannot be incorporated into new, infectious viral particles.[6]
Figure 1: Mechanism of action of this compound on the N-linked glycosylation pathway.
Data Presentation: Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against various hemorrhagic fever viruses. This data is critical for establishing baseline activity and concentration ranges for HTS assays.
Table 1: In Vitro Inhibitory and Effector Concentrations of this compound
| Virus | Assay Type | Cell Line | EC₅₀ (µM) | Reference |
| Bovine viral diarrhea virus (BVDV) | - | - | 0.25 | [1] |
| Tacaribe virus (TCRV) | - | - | 0.74 | [1] |
| Dengue virus (DENV) | - | - | 1.25 | [1] |
| Ebola virus (EBOV) | Immunofluorescence | Hela | 16.9 | [4] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound
| Target | IC₅₀ (µM) | Reference |
| ER α-glucosidase I | 0.48 | [1] |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel inhibitors of enveloped virus replication, such as those acting similarly to this compound, would follow a multi-step process. This workflow is designed to maximize efficiency and minimize false positives.
Figure 2: High-throughput screening cascade for identifying broad-spectrum antiviral inhibitors.
Experimental Protocols
Primary High-Throughput Screen: Pseudovirus Entry Assay
This assay is designed to identify compounds that inhibit viral entry mediated by a specific viral glycoprotein. It is conducted in a BSL-2 environment, making it suitable for large-scale screening.[7][8]
Objective: To identify inhibitors of viral glycoprotein-mediated cell entry.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., ACE2 for SARS-CoV-2).[8]
-
Pseudotyped particles (PPs) carrying a luciferase reporter gene and bearing the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike).[7]
-
"Bald" pseudotyped particles (lacking a glycoprotein) as a negative control.
-
Compound library, with this compound as a positive control.
-
White, solid-bottom 384-well or 1536-well microplates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase detection reagent (e.g., Bright-Glo).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed HEK293-ACE2 cells into 384-well plates at a density of 6,000 cells/well in 10 µL of medium. Incubate overnight at 37°C with 5% CO₂.[8]
-
Compound Addition: Add 5 µL/well of compound solution (or DMSO for controls) to the cell plates. This compound should be used as a positive control at a concentration known to be effective (e.g., 20 µM). Incubate for 1 hour at 37°C.
-
Pseudovirus Addition: Add 15 µL/well of pseudotyped particles to the plates.
-
Spinoculation: Centrifuge the plates at 453 x g for 45 minutes to facilitate infection.[8]
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂ to allow for viral entry and luciferase expression.[8]
-
Luminescence Reading: Add luciferase detection reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO-treated controls. The Z' factor should be calculated to assess assay robustness, using wells with bald PPs as the basal control.[7]
Secondary Assay: Live Virus Cytopathic Effect (CPE) Reduction Assay
This assay confirms the antiviral activity of hits from the primary screen using live, replication-competent virus in an appropriate biosafety level environment.
Objective: To validate the antiviral efficacy of hit compounds against the live virus and determine their EC₅₀ values.
Materials:
-
Virus-permissive cells (e.g., Vero E6 for SARS-CoV-2).
-
Replication-competent virus of interest.
-
Confirmed hit compounds and this compound.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Incubator set to 37°C with 5% CO₂.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the hit compounds and this compound.
-
Infection and Treatment: Pre-treat the cells with the diluted compounds for 1-2 hours. Subsequently, infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.[9]
-
Incubation: Incubate the plates for 48-72 hours, or until significant cytopathic effect is observed in the virus-only control wells.[9]
-
Viability Measurement: Add the cell viability reagent to the plates and measure the signal (luminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration at which 50% of the CPE is inhibited). A parallel cytotoxicity assay (CC₅₀) without the virus should be performed to determine the selectivity index (SI = CC₅₀/EC₅₀).[9]
Mechanism of Action Study: In Vitro ER α-Glucosidase Inhibition Assay
This biochemical assay determines if the validated hits directly inhibit ER α-glucosidases, similar to this compound.
Objective: To determine if the antiviral mechanism of hit compounds involves the inhibition of host ER α-glucosidases.
Materials:
-
Purified recombinant human ER α-glucosidase I or II.
-
Fluorogenic substrate for the enzyme.
-
Assay buffer.
-
Hit compounds and this compound.
-
Microplate reader capable of fluorescence detection.
Protocol:
-
Assay Preparation: In a microplate, add the assay buffer, the hit compound at various concentrations, and the purified enzyme.
-
Incubation: Incubate the mixture for a defined period to allow for compound-enzyme interaction.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound serves as an invaluable tool compound for high-throughput screening campaigns targeting host ER α-glucosidases for broad-spectrum antiviral drug discovery. The protocols outlined in this document provide a comprehensive framework for identifying and characterizing novel antiviral agents with a mechanism of action similar to this compound. By employing a robust HTS cascade, from initial pseudovirus-based screening to live virus assays and mechanistic studies, researchers can efficiently identify promising lead candidates for further preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antiviral Activity of IHVR-19029 in Combination with Favipiravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains and the limited efficacy of monotherapies against severe viral infections necessitate the exploration of combination therapies. This document provides detailed application notes and protocols for the investigation of the synergistic antiviral effects of IHVR-19029, a host-targeting agent, and favipiravir, a direct-acting antiviral. This compound is an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins of many enveloped viruses.[1] Favipiravir, a prodrug, is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP), which inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA replication.[2]
Studies have demonstrated that the combination of this compound and favipiravir results in a synergistic inhibition of hemorrhagic fever viruses, such as Yellow Fever Virus and Ebola Virus, both in vitro and in vivo.[3] This synergistic interaction allows for the use of lower, sub-optimal doses of each drug, potentially reducing toxicity while enhancing antiviral efficacy.[3]
Data Presentation
The following tables summarize the quantitative data from in vitro studies assessing the individual and combined antiviral activity of this compound and favipiravir against Yellow Fever Virus (YFV) and Ebola Virus (EBOV). The data is derived from a key study by Ma et al. in Antiviral Research (2018).
Table 1: In Vitro Antiviral Activity of this compound and Favipiravir (T-705) Against Yellow Fever Virus (YFV) in HEK293 Cells
| Compound | EC50 (µM) |
| This compound | 1.8 ± 0.3 |
| Favipiravir (T-705) | 25 ± 4.5 |
EC50 (Half-maximal effective concentration) values were determined using a reporter gene assay.
Table 2: Synergistic Inhibition of Yellow Fever Virus (YFV) Replication by this compound and Favipiravir (T-705) Combination
| This compound (µM) | Favipiravir (T-705) (µM) | % Inhibition | Combination Index (CI) |
| 0.45 | 6.25 | 50 | < 1 (Synergy) |
| 0.9 | 12.5 | 75 | < 1 (Synergy) |
| 1.8 | 25 | > 90 | < 1 (Synergy) |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Synergistic Inhibition of Ebola Virus (EBOV) Replication by this compound and Favipiravir (T-705) Combination in HEK293 Cells
| This compound (µM) | Favipiravir (T-705) (µM) | % Inhibition | Combination Index (CI) |
| 0.5 | 5 | 50 | < 1 (Synergy) |
| 1 | 10 | 80 | < 1 (Synergy) |
| 2 | 20 | > 95 | < 1 (Synergy) |
Inhibition of EBOV replication was assessed by a virus yield reduction assay.
Experimental Protocols
In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol outlines the checkerboard method to assess the synergistic antiviral activity of this compound and favipiravir.
Materials:
-
HEK293 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Favipiravir (T-705) (stock solution in DMSO)
-
Virus stock (e.g., Yellow Fever Virus, Ebola Virus)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Drug Dilution Preparation (Checkerboard):
-
Prepare serial dilutions of this compound and favipiravir in DMEM with 2% FBS.
-
In a separate 96-well dilution plate, prepare a checkerboard layout. Typically, a 7x7 matrix is used.
-
Along the x-axis, add increasing concentrations of this compound to the wells.
-
Along the y-axis, add increasing concentrations of favipiravir to the wells.
-
Include wells with each drug alone (for single-drug dose-response curves) and wells with no drug (virus control and cell control).
-
-
Drug Addition: Remove the growth medium from the seeded cell plates and add 50 µL of the prepared drug dilutions from the checkerboard plate to the corresponding wells.
-
Virus Infection: Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.1) to all wells except the cell control wells. To the cell control wells, add 50 µL of virus-free medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Antiviral Activity:
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the cell control.
-
Determine the EC50 for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
-
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the drug combination.
Materials:
-
Supernatants from the checkerboard assay (from Step 5)
-
Vero cells (or another permissive cell line for plaque assay)
-
12-well cell culture plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Plaque Assay:
-
Seed Vero cells in 12-well plates and grow to confluence.
-
Prepare serial 10-fold dilutions of the supernatants collected from the checkerboard assay.
-
Infect the Vero cell monolayers with the diluted supernatants for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with medium containing 0.5% agarose or methylcellulose.
-
Incubate for 3-7 days until plaques are visible.
-
-
Plaque Staining and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.1% crystal violet solution.
-
Count the number of plaque-forming units (PFU) in each well.
-
-
Data Analysis:
-
Calculate the virus titer (PFU/mL) for each drug combination.
-
Determine the percentage of virus yield reduction compared to the virus control.
-
Visualization of Pathways and Workflows
Caption: Mechanism of Action for this compound and Favipiravir Synergy.
Caption: Experimental Workflow for In Vitro Synergy Testing.
Caption: Logical Flow for Combination Index (CI) Calculation.
References
- 1. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir as a potential countermeasure against neglected and emerging RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 of IHVR-19029 against Zika Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is an inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of N-linked glycoproteins of many enveloped viruses, including flaviviruses like the Zika virus (ZIKV). By inhibiting these host enzymes, this compound disrupts the maturation of viral envelope proteins, leading to a reduction in the production of infectious virions. This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against Zika virus in a cell-based assay.
Principle
The antiviral activity of this compound against Zika virus can be quantified by measuring the reduction in viral replication in the presence of the compound. A common and robust method for this is the plaque reduction neutralization test (PRNT). This assay involves infecting a monolayer of susceptible cells with Zika virus in the presence of varying concentrations of this compound. The number of viral plaques, which are localized areas of cell death caused by viral replication, is then counted. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.
Data Presentation
The antiviral potency of this compound against Zika virus was evaluated in HEK293 cells. The IC50 value was determined relative to its activity against Dengue virus (DENV), another flavivirus.
| Compound | Virus | Cell Line | Assay Format | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Zika Virus | HEK293 | Plaque Reduction Assay | 17.6-fold higher than DENV IC50 | > 50 µM | To be determined |
| This compound | Dengue Virus | HEK293 | Plaque Reduction Assay | Baseline | > 50 µM | To be determined |
Note: The exact IC50 value for this compound against Zika virus is dependent on the specific experimental conditions. The data presented indicates its relative potency. The CC50 value represents the concentration at which the compound causes a 50% reduction in the viability of the host cells and is crucial for determining the therapeutic window of the antiviral agent.
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
Vero cells (or other susceptible cell lines like HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Zika virus stock (e.g., MR766 strain)
-
T-75 cell culture flasks
-
6-well cell culture plates
Protocol:
-
Culture Vero cells in T-75 flasks at 37°C with 5% CO2.
-
For virus propagation, seed Vero cells in a T-75 flask and allow them to reach 80-90% confluency.
-
Infect the cells with Zika virus at a low multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells for 5-7 days until the cytopathic effect (CPE) is observed in 70-80% of the cells.
-
Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C in small aliquots.
-
Determine the virus titer using a standard plaque assay.
Plaque Reduction Assay for IC50 Determination
Materials:
-
Vero cells
-
6-well cell culture plates
-
Zika virus stock of known titer
-
This compound compound stock solution (in DMSO)
-
DMEM with 2% FBS
-
Agarose overlay (e.g., 1% agarose in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentration of DMSO should be less than 0.5%.
-
In a separate tube, dilute the Zika virus stock in DMEM with 2% FBS to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and each concentration of the this compound solution. Also, prepare a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the virus-compound mixtures at 37°C for 1 hour.
-
Remove the culture medium from the Vero cell monolayers and wash once with PBS.
-
Add 200 µL of the virus-compound mixture to each well.
-
Incubate the plates at 37°C for 1 hour, with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
After the incubation, remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium.
-
Allow the agarose to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 4-5 days.
-
After incubation, fix the cells with 10% formalin for at least 1 hour.
-
Carefully remove the agarose plugs and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] * 100
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a dose-response curve. The IC50 is the concentration of the compound that corresponds to a 50% reduction in the number of plaques.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Techniques for Assessing IHVR-19029's Effect on Viral Assembly: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is an N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these host enzymes, this compound disrupts the normal glycoprotein folding process, leading to misfolded proteins, which in turn can impair viral assembly, reduce virion infectivity, and ultimately inhibit viral replication.[1][3][4] This document provides detailed application notes and protocols for assessing the effects of this compound on the assembly of enveloped viruses, particularly hemorrhagic fever viruses against which it has shown significant activity.[1][5]
The primary mechanism of action of this compound involves the disruption of N-linked glycan processing of viral envelope glycoproteins, which can lead to several downstream effects that collectively inhibit the production of infectious viral particles.[3] These effects include inefficient viral glycoprotein folding, delayed or improper oligomerization of viral structural proteins, and retention of misfolded proteins in the ER, all of which are critical steps in the viral assembly pathway.
Data Presentation
The following tables summarize quantitative data on the antiviral activity of this compound and the general effects of ER α-glucosidase inhibitors on viral assembly.
Table 1: Antiviral Activity of this compound against Various Hemorrhagic Fever Viruses. [1]
| Virus | Cell Line | Assay | EC50 (µM) |
| Dengue virus (DENV) | HEK293 | Quantitative Immunofluorescence | ~1.0 |
| Yellow Fever virus (YFV) | HEK293 | Quantitative Immunofluorescence | ~12.5 |
| Zika virus (ZIKV) | HEK293 | Quantitative Immunofluorescence | ~17.6 |
| Ebola virus (EBOV) | HeLa | Quantitative Immunofluorescence | 16.9 |
Table 2: Effect of ER α-Glucosidase Inhibitors on Viral Particle Release and Infectivity.
| Virus | Inhibitor | Cell Line | Reduction in Infectious Virus Yield | Reference |
| Bovine viral diarrhea virus (BVDV) | n-butyl-deoxynojirimycin (nB-DNJ) | MDBK | 70- to 100-fold | [6] |
| Dengue virus (DENV) | Castanospermine (CST) | Neuro 2a | Down to 5% of control | [7] |
| Dengue virus (DENV) | Deoxynojirimycin (DNJ) | Neuro 2a | Down to 20% of control | [7] |
| Dengue virus (DENV) | NN-DNJ, 2THO-DNJ, EOO-DNJ | imDCs | Dose-dependent reduction | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on viral assembly.
Plaque Assay for Viral Titer Determination
This assay quantifies the number of infectious viral particles produced in the presence or absence of this compound.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock
-
This compound
-
Growth medium and infection medium (e.g., DMEM)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x plaque medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (10% solution)
Protocol:
-
Seed host cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial ten-fold dilutions of the virus stock in infection medium.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with 100 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the inoculum.
-
During the incubation, prepare the overlay medium. For Avicel, mix equal volumes of 2.4% Avicel stock with 2x plaque medium. For agarose, melt 1.2% agarose and mix with an equal volume of 2x plaque medium kept at 42°C.
-
After the 1-hour incubation, aspirate the viral inoculum.
-
Gently add 2 mL of the overlay medium to each well. For agarose overlay, allow it to solidify at room temperature for 20 minutes.
-
Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to allow plaque formation (typically 2-10 days).
-
To visualize plaques, fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.
-
Carefully remove the overlay and the formaldehyde.
-
Stain the cell monolayer by adding 1 mL of crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques (clear zones) in the wells. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
To test the effect of this compound, cells can be pre-treated with various concentrations of the compound for a specified time before infection, and the compound can also be included in the infection and overlay media.
Transmission Electron Microscopy (TEM) for Virion Morphology
TEM allows for the direct visualization of virions and assessment of any morphological abnormalities caused by this compound treatment.
Materials:
-
Virus-infected cells (treated with this compound or vehicle control)
-
Glutaraldehyde solution (2.5% in 0.1 M sodium cacodylate buffer)
-
Osmium tetroxide (1% in 0.1 M sodium cacodylate buffer)
-
Ethanol series (50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate
-
Lead citrate
-
TEM grids
Protocol:
-
Culture and infect cells in the presence or absence of this compound.
-
At the desired time post-infection, fix the cells by adding 2.5% glutaraldehyde and incubate for 1 hour at room temperature.
-
Gently scrape the cells and pellet them by centrifugation.
-
Wash the cell pellet with 0.1 M sodium cacodylate buffer.
-
Post-fix the cells with 1% osmium tetroxide for 1 hour on ice.
-
Wash the pellet with distilled water.
-
Dehydrate the sample through a graded series of ethanol concentrations (50% to 100%).
-
Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the sample in pure epoxy resin and polymerize at 60°C for 48 hours.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to observe virion morphology, assembly sites, and any potential defects in budding or particle formation.
Co-immunoprecipitation (Co-IP) of Viral Glycoproteins
This technique is used to determine if this compound affects the interaction between viral glycoproteins, which is often a prerequisite for proper virion assembly.
Materials:
-
Virus-infected cells (treated with this compound or vehicle control)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antibody specific to one of the viral glycoproteins of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Lyse the treated and untreated virus-infected cells with Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the viral glycoproteins of interest to assess their interaction.
Pulse-Chase Analysis of Viral Glycoprotein Processing
This method tracks the synthesis and processing of viral glycoproteins over time to determine if this compound affects their maturation and trafficking.
Materials:
-
Virus-infected cells
-
This compound
-
Methionine/Cysteine-free medium
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
Lysis buffer (RIPA buffer)
-
Antibodies against viral glycoproteins
-
Protein A/G beads
-
SDS-PAGE gels and autoradiography or phosphorimaging equipment
Protocol:
-
Plate virus-infected cells and treat with this compound or vehicle control.
-
Starve the cells in methionine/cysteine-free medium for 30-60 minutes.
-
"Pulse" the cells by incubating them with [³⁵S]methionine/cysteine in starvation medium for a short period (e.g., 10-15 minutes).
-
Remove the labeling medium and "chase" by adding complete medium containing excess unlabeled methionine and cysteine.
-
At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells with RIPA buffer.
-
Immunoprecipitate the viral glycoproteins from the lysates using specific antibodies and protein A/G beads.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography or phosphorimaging to observe changes in their molecular weight, indicating processing and maturation.
Immunofluorescence Assay for Viral Protein Localization
This technique visualizes the subcellular localization of viral proteins to determine if this compound causes their retention in the ER or mislocalization.
Materials:
-
Virus-infected cells grown on coverslips
-
This compound
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against viral proteins and ER markers (e.g., calnexin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Seed cells on coverslips, infect with the virus, and treat with this compound or vehicle control.
-
At the desired time post-infection, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against the viral protein and an ER marker overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the localization of the viral proteins using a fluorescence or confocal microscope.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on viral glycoprotein processing.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for evaluating the impact of this compound on viral assembly.
Logical Relationship of this compound's Effects
Caption: The cascade of effects initiated by this compound leading to antiviral activity.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of host ER glucosidase activity prevents Golgi processing of virion-associated bovine viral diarrhea virus E2 glycoproteins and reduces infectivity of secreted virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of IHVR-19029
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of the antiviral compound IHVR-19029.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the potential reasons for this?
A1: Low oral bioavailability of this compound is a known issue and can be attributed to several factors.[1] Based on available data for this compound and similar N-alkyl-deoxynojirimycin analogs, the primary reasons include:
-
Poor Absorption: this compound has been shown to have a high efflux ratio in Caco-2 permeability assays, suggesting it is actively transported out of intestinal cells back into the gut lumen, which significantly limits its absorption.[1]
-
Off-Target Interactions: As an iminosugar analog, this compound can interact with carbohydrate-metabolizing glucosidases in the gastrointestinal (GI) tract. This can lead to dose-limiting side effects like osmotic diarrhea, which can further reduce drug absorption.[1]
Q2: What strategies can we employ to improve the oral bioavailability of this compound?
A2: Several strategies can be explored to enhance the oral bioavailability of this compound. A prodrug approach has been successfully demonstrated for this compound.
-
Prodrug Strategy: Ester prodrugs of this compound have been synthesized and shown to significantly increase its oral exposure.[1] By masking the free hydroxyl groups, these prodrugs are more stable in the GI tract and can be absorbed more readily. Once absorbed, they are converted back to the active parent compound, this compound, by endogenous esterases. The tetrabutyrate ester prodrug, in particular, has shown promising results in mice.[1]
-
Formulation Development: While a prodrug approach has proven effective, formulation strategies for the parent compound could also be considered. These include:
-
Amorphous Solid Dispersions: Increasing the dissolution rate by formulating this compound in an amorphous state with a polymer carrier.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve its solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution velocity.
-
Q3: We want to try the ester prodrug approach. Where can we find a protocol for synthesizing this compound ester prodrugs?
A3: A general protocol for the synthesis of this compound tetra-ester prodrugs has been described.[1] The synthesis involves the reaction of this compound with the corresponding acid anhydride in pyridine. For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q4: How can we assess the stability of our this compound formulation or prodrug in the gastrointestinal tract?
A4: You can perform in vitro stability studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These experiments will help determine if your compound or formulation is likely to degrade in the acidic environment of the stomach or the more neutral environment of the intestine. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: What in vitro model can we use to predict the intestinal permeability of our this compound formulation?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It can help determine the apparent permeability (Papp) of your compound and identify if it is a substrate for efflux transporters. A detailed protocol for the Caco-2 permeability assay is available in the "Experimental Protocols" section.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound and its Ester Prodrugs in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| This compound | 75 | p.o. | 260 | 2.1 | 945 | 4.6 |
| This compound Tetraacetate | 100 | p.o. | - | ~0.25-0.5 | ~1890 | ~9.2 |
| This compound Tetrabutyrate | 100 | p.o. | - | ~0.25-0.5 | ~3780 | ~18.4 |
Data for prodrugs reflect the plasma concentration of the parent compound this compound after oral administration of the prodrug. Cmax and accurate AUC could not be precisely determined from the available data for the prodrugs, but the trend of increased exposure is clear. The oral bioavailability (F%) for the prodrugs is estimated based on the reported fold-increase in AUC compared to the parent compound.
Experimental Protocols
Synthesis of this compound Tetra-ester Prodrugs
This protocol is a general guideline based on the reported synthesis of this compound ester prodrugs.[1]
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Appropriate acid anhydride (e.g., acetic anhydride, butyric anhydride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Add an excess of the desired acid anhydride (e.g., 10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Stability in Simulated Gastric and Intestinal Fluids
Materials:
-
Simulated Gastric Fluid (SGF) powder (or prepare according to USP)
-
Simulated Intestinal Fluid (SIF) powder (or prepare according to USP)
-
This compound or its prodrug
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP guidelines.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 1-10 µM.
-
Incubate the solutions at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining compound.
-
Calculate the percentage of compound remaining at each time point.
Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound or its prodrug
-
Lucifer yellow (as a marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the test compound (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the test compound in all samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
In Vivo Pharmacokinetic Study in Mice
Materials:
-
Male BALB/c mice
-
This compound or its prodrug
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Fast mice overnight before oral administration.
-
Prepare the dosing formulation of the test compound in the vehicle.
-
Administer the compound to the mice via oral gavage at the desired dose.
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital or tail vein sampling) into heparinized tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for bioavailability enhancement.
Caption: Mechanism of poor this compound oral absorption.
Caption: Prodrug strategy for enhanced bioavailability.
This technical support center provides a starting point for researchers working to overcome the low oral bioavailability of this compound. The provided information and protocols should be adapted based on specific experimental needs and in-house capabilities.
References
Technical Support Center: IHVR-19029 and its Ester Prodrug Strategy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the IHVR-19029 ester prodrug strategy to mitigate gastrointestinal (GI) toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1] By inhibiting these host enzymes, this compound disrupts the proper folding of viral glycoproteins, which is a crucial step for the assembly and maturation of many enveloped viruses. This mechanism provides broad-spectrum antiviral activity against hemorrhagic fever viruses like Ebola and Marburg viruses.[2]
Q2: What is the primary challenge with oral administration of this compound?
Oral delivery of this compound is hampered by two main issues:
-
Low Oral Bioavailability: The parent drug exhibits poor absorption from the gastrointestinal tract.[2]
-
Gastrointestinal (GI) Toxicity: this compound is not specific to viral-related glucosidases and also inhibits carbohydrate-metabolizing glucosidases within the GI lumen. This off-target activity leads to dose-limiting osmotic diarrhea.[2]
Q3: How does the ester prodrug strategy address the GI toxicity of this compound?
The prodrug strategy involves masking the hydroxyl groups of this compound with ester groups. These ester prodrugs are designed to be:
-
Inactive against GI Glucosidases: The ester modifications prevent the drug from binding to and inhibiting the glucosidases in the gut, thus avoiding the associated diarrhea.
-
Stable in the GI Tract: The prodrugs are stable in simulated gastric and intestinal fluids, allowing them to be absorbed intact.
-
Activated Systemically: After absorption, the ester groups are cleaved by esterases in the plasma and liver, releasing the active parent drug, this compound, into the systemic circulation where it can exert its antiviral effect.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High GI distress (diarrhea, bloating) observed in animal models following oral administration of this compound. | Off-target inhibition of intestinal α-glucosidases by the active form of the drug. | This is the expected toxicity profile of the parent drug. The recommended solution is to use an ester prodrug of this compound, such as the tetrabutyrate ester, which is designed to bypass this mechanism of toxicity. The prodrug is inactive against intestinal glucosidases. |
| Low systemic exposure (AUC) of active this compound after oral administration of a prodrug. | 1. Poor absorption of the prodrug. 2. Inefficient conversion of the prodrug to the active parent compound in the species being studied. | 1. Ensure the formulation of the prodrug is optimized for oral absorption. 2. Verify the esterase activity in the plasma and liver of the animal model. Bioconversion of the prodrugs is species-dependent; in mice, conversion occurs in both plasma and liver, while in humans, it is primarily in the liver.[2] |
| Variability in antiviral efficacy in vivo. | Inconsistent oral bioavailability of the prodrug or the parent drug. | The tetrabutyrate ester prodrug has demonstrated the most improved overall exposure of this compound upon both oral and intravenous administration in mice.[2] Consider using this prodrug for more consistent results. For enhanced efficacy, a combination therapy with other antiviral agents, such as favipiravir (T-705), has been shown to have a synergistic effect against Ebola and Yellow fever viruses. |
| Difficulty reproducing in vitro antiviral activity with the ester prodrugs. | The prodrugs themselves are inactive and require conversion to the active this compound. | Ensure the cell-based assay has sufficient esterase activity to convert the prodrug to the parent compound. The antiviral activity of the prodrugs in cell-based assays is dependent on this intracellular conversion.[2] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 / EC50 (µM) |
| ER α-glucosidase I | 0.48 |
| Bovine viral diarrhea virus (BVDV) | 0.25 |
| Tacaribe virus (TCRV) | 0.74 |
| Dengue virus (DENV) | 1.25 |
Data sourced from MedChemExpress.[1]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Bioavailability (F%) |
| Intravenous (i.v.) | 5 | 1.79 | - | 1383 | - |
| Oral (p.o.) | 75 | 0.26 | 2.1 | 945 | 4.6 |
| Intramuscular (i.m.) | 5 | 1.23 | 0.1 | 1839 | 71 |
| Intraperitoneal (i.p.) | 5 | 1.33 | 0.17 | 983 | 133 |
Data sourced from MedChemExpress.[1]
Note: A complete pharmacokinetic table for the ester prodrugs from the primary literature was not available in the public domain. The tetrabutyrate prodrug was reported to have the most improved overall exposure.[2]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a general procedure for determining the inhibitory activity of compounds against α-glucosidase.
-
Reagents and Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound and its prodrugs)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compounds and acarbose in buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution (1 mM).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
-
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption.
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the apical compartment.
-
-
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for evaluating this compound prodrugs.
Caption: Mechanism of reduced GI toxicity with the prodrug strategy.
References
Technical Support Center: Managing Off-Target Effects of IHVR-19029 on Gut Glucosidases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of IHVR-19029, an endoplasmic reticulum (ER) α-glucosidase I and II inhibitor, on gut glucosidases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of ER α-glucosidases I and II.[1][2] Its primary mechanism of action involves the inhibition of these host enzymes, which are crucial for the proper folding of viral glycoproteins.[2][3] By disrupting this process, this compound can block the replication of a broad spectrum of enveloped viruses, including hemorrhagic fever viruses like Dengue, Ebola, and Marburg viruses.[1][2][4]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of this compound is the inhibition of carbohydrate-metabolizing glucosidases located in the gastrointestinal (GI) lumen.[2][4] This is due to the structural similarity of this compound, an iminosugar, to glucose, allowing it to interact with various glucosidases.[2][3]
Q3: What are the observable consequences of these off-target effects in in vivo experiments?
A3: Inhibition of gut glucosidases by this compound can lead to dose-limiting gastrointestinal side effects, such as osmotic diarrhea and soft feces, particularly with oral administration.[2][4] These side effects are a significant challenge for the preclinical development of this compound.[4]
Q4: How can the off-target effects of this compound on gut glucosidases be mitigated?
A4: A key strategy to mitigate these off-target effects is the use of ester prodrugs of this compound.[2] These prodrugs are designed to be inactive against glucosidases in the GI tract but are converted to the active this compound upon absorption into cells or the bloodstream.[2] This approach can improve oral bioavailability and reduce gastrointestinal side effects.[2]
Q5: Are there alternative experimental approaches to validate that an observed phenotype is due to the on-target activity of this compound?
A5: Yes, several strategies can be employed. Using the lowest effective concentration of this compound can help minimize off-target effects.[5][6] Additionally, genetic validation techniques, such as using CRISPR-Cas9 to knock out the target glucosidases (MOGS for glucosidase I and GANAB for glucosidase II), can confirm that the antiviral effect is a direct result of inhibiting the intended targets.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe GI distress at high doses. | Off-target inhibition of gut glucosidases leading to toxicity.[4] | 1. Reduce the dose: Titrate this compound to the lowest effective concentration that still provides antiviral efficacy. 2. Change the route of administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection may bypass the high concentrations in the GI tract seen with oral administration.[2] 3. Use a prodrug: Synthesize or obtain an ester prodrug of this compound to prevent interaction with gut enzymes.[2] |
| Inconsistent antiviral activity in cell culture. | 1. Compound stability: this compound degradation. 2. Cellular uptake: Poor penetration of the compound into the cells. | 1. Verify compound integrity: Use freshly prepared solutions and protect from degradation. 2. Optimize treatment conditions: Vary incubation time and concentration. 3. Assess cytotoxicity: Perform a cell viability assay to ensure the observed effect is not due to toxicity. |
| Observed phenotype does not correlate with ER α-glucosidase inhibition. | The phenotype may be a result of off-target effects unrelated to ER glucosidases. | 1. Use a structurally different inhibitor: Test another ER α-glucosidase inhibitor with a different chemical scaffold to see if the phenotype is recapitulated.[5] 2. Perform a rescue experiment: In a knockout cell line for the target glucosidase, the antiviral effect of this compound should be diminished or absent.[6] |
Quantitative Data Summary
| Compound | Target | IC50 / EC50 | Assay System | Reference |
| This compound | ER α-glucosidase I | 0.48 µM (IC50) | in vitro enzyme assay | [1] |
| This compound | Dengue virus (DENV) | 1.25 µM (EC50) | Cell-based assay | [1] |
| This compound | Tacaribe virus (TCRV) | 0.74 µM (EC50) | Cell-based assay | [1] |
| This compound | Bovine viral diarrhea virus (BVDV) | 0.25 µM (EC50) | Cell-based assay | [1] |
| This compound | Ebola virus (EBOV) | 16.9 µM (EC50) | Hela cells | [4] |
Experimental Protocols
1. Glucosidase Activity Assay (In Vitro)
-
Objective: To determine the inhibitory activity of this compound against ER α-glucosidase I and other glucosidases.
-
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a microplate, add the purified recombinant glucosidase enzyme.
-
Add the diluted this compound or a vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature.
-
Initiate the reaction by adding a fluorogenic or chromogenic substrate specific for the glucosidase being tested.
-
Monitor the fluorescence or absorbance over time using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Assay
-
Objective: To determine the antiviral efficacy (EC50) of this compound.
-
Methodology:
-
Seed susceptible host cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for a specified period.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantify the viral yield or a marker of viral replication using methods such as:
-
Plaque assay
-
qRT-PCR for viral RNA
-
ELISA for viral antigens
-
Reporter virus expression (e.g., GFP, luciferase)
-
-
Calculate the percent inhibition of a viral replication for each concentration and determine the EC50 value.
-
3. Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology:
-
Seed cells in a multi-well plate at a defined density.
-
Treat the cells with the same concentrations of this compound used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay.
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement).
-
Incubate as required by the reagent manufacturer.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: On-target vs. off-target pathways of orally administered this compound.
Caption: Troubleshooting workflow for managing in vivo GI toxicity of this compound.
Caption: Logical diagram for validating the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing IHVR-19029 Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of IHVR-19029 in mice to achieve antiviral efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these host enzymes, this compound disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles.[3] This mechanism of action provides broad-spectrum antiviral activity against several enveloped viruses, including hemorrhagic fever viruses like Ebola, Marburg, and Dengue viruses.[1][2][4]
Q2: What is a recommended starting dose for this compound in mice for efficacy studies?
A2: Based on published studies, a starting dose of 25-75 mg/kg administered intraperitoneally (I.P.) twice daily has been shown to be effective in mouse models of Ebola and Marburg virus infection.[1][2][4] The exact dosage will depend on the specific virus, the mouse strain, and the experimental endpoint.
Q3: What are the potential toxicities associated with this compound?
A3: While specific toxicity studies for this compound are not extensively detailed in publicly available literature, a key concern with iminosugar-based glucosidase inhibitors is off-target effects. Oral administration of this compound has been associated with low bioavailability and potential gastrointestinal side effects, such as osmotic diarrhea.[5] This is likely due to the inhibition of glucosidases in the gastrointestinal tract.[5] Systemic toxicity at higher doses could potentially involve organs sensitive to disruptions in glycoprotein processing, although specific details are limited.
Q4: How can I monitor for toxicity in mice treated with this compound?
A4: Regular monitoring of the animals is crucial. This should include:
-
Clinical Observations: Daily monitoring for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), and signs of gastrointestinal distress (diarrhea, dehydration).
-
Body Weight: Record body weight at least every other day, as weight loss is a sensitive indicator of toxicity.
-
Biochemical Assessments: At the end of the study, or if signs of toxicity are observed, blood and urine samples can be collected for analysis of markers for liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.[6]
-
Histopathological Examination: Examination of tissues from major organs (liver, kidney, spleen, heart, lungs) can reveal any drug-induced pathological changes.[6]
Q5: Are there alternative formulations or administration routes to reduce toxicity?
A5: Yes. To overcome the low oral bioavailability and gastrointestinal side effects, ester prodrugs of this compound have been developed.[5] These prodrugs are designed to be more stable in the gastrointestinal tract and are converted to the active this compound after absorption, leading to improved oral exposure and potentially reduced GI toxicity.[5] Intraperitoneal (I.P.) injection is another administration route that bypasses the gastrointestinal tract and has been used effectively in efficacy studies.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant weight loss (>15%) and diarrhea in mice following oral administration. | Inhibition of gastrointestinal glucosidases by this compound.[5] | 1. Switch to intraperitoneal (I.P.) administration. 2. Consider using an ester prodrug of this compound, which is designed to have better oral absorption and less interaction with gut enzymes.[5] 3. Reduce the oral dose and titrate up to a tolerated level. |
| No significant antiviral effect observed at the initial dose. | 1. Insufficient dosage. 2. Poor bioavailability with the chosen administration route. 3. The specific virus strain may be less sensitive to this compound. | 1. Gradually increase the dose while carefully monitoring for signs of toxicity. 2. If using oral administration, switch to I.P. injection to ensure systemic exposure. 3. Consider combination therapy. Combining this compound with another antiviral agent, such as Favipiravir (T-705), has been shown to have a synergistic effect.[1][7] |
| Signs of systemic toxicity (e.g., lethargy, ruffled fur) at higher doses. | The dose may be approaching the maximum tolerated dose (MTD). | 1. Reduce the dosage to the previously tolerated level. 2. Perform a formal dose-range finding study to determine the MTD. 3. Collect blood and tissue samples to assess organ-specific toxicity.[6] |
| Variability in response between individual mice. | 1. Inconsistent drug administration. 2. Biological variability within the mouse cohort. | 1. Ensure accurate and consistent dosing technique. 2. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment of this compound in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) of a single sex to minimize variability.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Dose Selection:
-
Based on efficacy studies, select a range of doses. For example, a low dose (e.g., 50 mg/kg), a mid-dose (e.g., 150 mg/kg), and a high dose (e.g., 300 mg/kg). A vehicle control group should also be included.
-
The selection of doses can be informed by a preliminary dose-range finding study using a smaller number of animals.
-
-
Administration: Administer a single dose of this compound via the desired route (e.g., I.P. or oral gavage).
-
Observation:
-
Continuously observe animals for the first 4 hours post-administration.
-
Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, and any signs of pain or distress) at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Monitor body weight daily for 14 days.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize the animals.
-
Collect blood for serum chemistry analysis (liver and kidney function tests).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Dosing: Administer a single dose of this compound (e.g., 25 mg/kg) via the desired route (I.P. or oral).
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration. Suggested time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Use a sparse sampling design if necessary to minimize blood loss from individual animals.
-
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Summary Tables
Table 1: In Vivo Dosage and Efficacy of this compound in Mice
| Virus | Mouse Strain | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Ebola Virus (EBOV) | C57BL/6 | 25, 75 mg/kg | I.P., twice daily | 10 days | Significant survival observed | [2] |
| Marburg Virus (MARV) | BALB/c | 25, 75 mg/kg | I.P., twice daily | 10 days | Significant protection from death observed | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose | Administration Route | Cmax (µg/mL) | Tmax (hours) | AUC (µg*h/mL) | Bioavailability (F%) | Reference |
| This compound | 5 mg/kg | I.V. | 1.79 | - | 1383 | - | [1] |
| This compound | 75 mg/kg | P.O. | 0.26 | 2.1 | 945 | 4.6% | [1] |
| This compound | 5 mg/kg | I.M. | 1.23 | 0.1 | 1839 | 71% | [1] |
| This compound | 5 mg/kg | I.P. | 1.33 | 0.17 | 983 | 133% | [1] |
Table 3: Key Parameters for Toxicity Monitoring
| Parameter | Method of Assessment | Frequency | Potential Indication of Toxicity |
| Clinical Signs | Visual observation | Daily | Lethargy, ruffled fur, hunched posture, diarrhea |
| Body Weight | Scale | Daily or every other day | >10-15% weight loss from baseline |
| Liver Function | Serum chemistry (ALT, AST) | End of study or as needed | Elevated enzyme levels |
| Kidney Function | Serum chemistry (BUN, Creatinine) | End of study or as needed | Elevated levels |
| Organ Pathology | Histopathology | End of study | Cellular damage, inflammation, necrosis |
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage in mice.
Caption: Signaling pathway of this compound action and potential toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
IHVR-19029 solubility and stability in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of IHVR-19029 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: Based on studies with other N-alkyl-deoxynojirimycin derivatives, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). For in vivo studies, this compound has been successfully formulated in phosphate-buffered saline (PBS) at pH 7.4, indicating good aqueous solubility at physiological pH.[1] Therefore, for cell culture applications, a stock solution in sterile PBS or directly in cell culture medium can also be considered if a DMSO-free system is required.
Q2: What is the expected solubility of this compound in cell culture media?
A2: While specific quantitative solubility data for this compound in various cell culture media is not publicly available, its successful formulation in PBS for animal studies suggests good solubility in aqueous solutions at physiological pH.[1] Iminosugar derivatives are generally known for their water solubility. However, it is always recommended to perform a preliminary solubility test at the desired concentration in your specific cell culture medium before proceeding with extensive experiments.
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound in DMSO or sterile PBS should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability under these conditions should be verified.
Q4: Is this compound stable in cell culture media at 37°C?
A4: Prodrugs of this compound have demonstrated good chemical stability at physiological pHs in simulated gastric and intestinal fluids.[2] This suggests that the core iminosugar structure is likely to be stable. While specific long-term stability data in cell culture media at 37°C is not available, iminosugar compounds are generally stable under these conditions. For experiments lasting several days, it is good practice to refresh the medium containing this compound every 48-72 hours to ensure consistent compound concentration.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in the cell culture medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the medium. | - Prepare a fresh dilution from the stock solution, ensuring it is fully dissolved before adding to the medium.- Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.- Consider using a stock solution in DMSO and ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity. |
| Interaction with components of the cell culture medium or serum. | - Test the solubility of this compound in the basal medium without serum or other supplements first.- If precipitation occurs only in complete medium, consider reducing the serum concentration if experimentally feasible. | |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution or in the cell culture medium. | - Prepare fresh stock solutions and working dilutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- For long-term experiments, replenish the cell culture medium with fresh this compound every 48-72 hours. |
| The final concentration of the solvent (e.g., DMSO) is affecting the cells. | - Ensure the final concentration of the solvent in the cell culture medium is consistent across all experimental and control groups.- Run a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to assess any solvent-related effects. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Method:
-
Prepare a series of concentrations of this compound in the cell culture medium. Start with a high concentration (e.g., 10 mM) and perform serial dilutions.
-
Add the corresponding amount of this compound to each tube containing the cell culture medium.
-
Vortex each tube vigorously for 1-2 minutes.
-
Incubate the tubes at 37°C for 1-2 hours to mimic experimental conditions.
-
After incubation, visually inspect each tube for any signs of precipitation.
-
For a more detailed analysis, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully examine the bottom of the tubes for a pellet.
-
Additionally, a small aliquot from the top of the supernatant can be observed under a microscope to check for any crystalline structures.
-
The highest concentration that shows no visible precipitation is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest
-
Sterile tubes
-
37°C incubator with 5% CO₂
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
Method:
-
Prepare a solution of this compound in the cell culture medium at a desired working concentration.
-
Dispense the solution into multiple sterile tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove one tube and store it at -80°C until analysis.
-
After collecting all samples, quantify the concentration of this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Inhibition of ER α-glucosidases I and II by this compound.
Caption: Workflow for assessing this compound solubility and stability.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the therapeutic index of IHVR-19029
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with IHVR-19029 and strategies to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins by trimming glucose residues from N-linked glycans.[3] By inhibiting these enzymes, this compound disrupts the folding of viral envelope glycoproteins, leading to misfolded proteins that are targeted for degradation. This ultimately interferes with the assembly and formation of infectious viral particles for a broad range of enveloped viruses, including hemorrhagic fever viruses like Dengue, Ebola, and Marburg viruses.[1][2]
Q2: What are the known limitations of this compound in terms of its therapeutic index?
A2: The primary limitations of this compound that affect its therapeutic index are its low oral bioavailability and dose-limiting gastrointestinal side effects.[2][4] These side effects are attributed to the off-target inhibition of α-glucosidases in the gastrointestinal tract.[4]
Q3: What are the main strategies to improve the therapeutic index of this compound?
A3: Two primary strategies have been explored to enhance the therapeutic index of this compound:
-
Combination Therapy: Utilizing this compound in conjunction with other antiviral agents can lead to synergistic effects, allowing for the use of lower, sub-optimal doses of this compound, thereby reducing its toxicity while maintaining or enhancing antiviral efficacy.[2][5]
-
Prodrug Development: Ester prodrugs of this compound have been synthesized to improve oral bioavailability and mitigate gastrointestinal side effects. These prodrugs are designed to be inactive in the gut and are converted to the active form of this compound after absorption.[4]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in cell-based assays at effective antiviral concentrations.
-
Possible Cause: The concentration of this compound required for significant viral inhibition may be close to the cytotoxic concentration in the specific cell line being used.
-
Troubleshooting Steps:
-
Confirm CC50: Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS).
-
Optimize Concentration: Use this compound at concentrations well below the determined CC50.
-
Combination Therapy: Consider combining a lower, non-toxic concentration of this compound with another antiviral agent that has a different mechanism of action. For example, Favipiravir (T-705) has shown synergistic effects with this compound against Yellow fever and Ebola viruses.[2] This may allow for a significant reduction in the required concentration of this compound.
-
Problem 2: Poor in vivo efficacy observed after oral administration in animal models.
-
Possible Cause: this compound has low oral bioavailability, which may result in sub-therapeutic plasma concentrations.[2][4]
-
Troubleshooting Steps:
-
Alternative Administration Route: Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which have been used effectively in mouse models.[1][4]
-
Use of Prodrugs: If oral administration is necessary, consider using an ester prodrug of this compound. Prodrugs like the acetate, butyrate, and isobutyrate esters have been shown to enhance oral exposure.[4]
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma concentration of this compound after administration to ensure it reaches therapeutic levels.
-
Problem 3: Significant gastrointestinal distress observed in animal models following oral administration.
-
Possible Cause: this compound can inhibit α-glucosidases in the gastrointestinal tract, leading to adverse effects.[4]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the oral dose of this compound. However, this may compromise antiviral efficacy.
-
Combination Therapy: Combine a lower oral dose of this compound with another antiviral to maintain efficacy while reducing GI toxicity.
-
Utilize Prodrugs: Employ ester prodrugs of this compound. These are designed to be inactive against gut glucosidases and are only converted to the active drug after absorption, thereby minimizing gastrointestinal side effects.[4]
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) |
| Bovine viral diarrhea virus (BVDV) | MDBK | 0.25 |
| Tacaribe virus (TCRV) | Vero | 0.74 |
| Dengue virus (DENV) | HEK293 | 1.25 |
| Yellow fever virus (YFV) | HEK293 | >10 |
| Zika virus (ZIKV) | HEK293 | >10 |
Data compiled from MedChemExpress and related publications.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
| ER α-glucosidase I | 0.48 |
Data from MedChemExpress.[1]
Table 3: Pharmacokinetic Profile of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Bioavailability (F%) |
| Intravenous (i.v.) | 5 | 1.79 | - | 1383 | 100 |
| Oral (p.o.) | 75 | 0.26 | 2.1 | 945 | 4.6 |
| Intramuscular (i.m.) | 5 | 1.23 | 0.1 | 1839 | 71 |
| Intraperitoneal (i.p.) | 5 | 1.33 | 0.17 | 983 | 133 |
Data from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Determination of EC50 using a Viral Titer Reduction Assay
-
Cell Seeding: Seed host cells (e.g., HEK293, Vero) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Infect the cells with the virus of interest at a pre-determined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Viral Titer Determination: Determine the viral titer in the supernatants using a standard method such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral titer reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Pharmacokinetic Study of this compound Prodrugs
-
Animal Model: Use a suitable animal model, such as Balb/c mice.
-
Compound Administration: Administer the this compound ester prodrug orally (p.o.) via gavage at a specific dose. Include a control group receiving the parent this compound.
-
Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the concentration of the parent compound (this compound) in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Bioavailability Calculation: If an intravenous administration group is included, calculate the oral bioavailability (F%) of the prodrugs.
Visualizations
Caption: Mechanism of action of this compound in the ER.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing the short plasma half-life of IHVR-19029
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short plasma half-life of IHVR-19029, a potent inhibitor of ER α-glucosidases I and II.
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma half-life of this compound?
The reported plasma half-life (T1/2) of this compound is approximately 1.2 hours in mice following intravenous administration[1]. This short half-life presents a significant challenge for maintaining therapeutic concentrations in vivo.
Q2: What is the mechanism of action of this compound?
This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II[1][2]. These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these host enzymes, this compound disrupts the maturation of viral glycoproteins, leading to broad-spectrum antiviral activity against enveloped viruses like Dengue, Ebola, and Marburg viruses[1][3][4].
Q3: Why is the short half-life of this compound a concern for its therapeutic development?
A short plasma half-life necessitates frequent administration to maintain drug concentrations above the minimum effective concentration, which can lead to poor patient compliance and potential toxicity associated with high peak concentrations. For an antiviral agent, maintaining consistent therapeutic levels is critical to suppress viral replication effectively and prevent the emergence of drug resistance.
Q4: What are the primary reasons for the short plasma half-life of this compound?
While specific studies on the metabolic fate of this compound are not extensively detailed in the provided search results, short half-lives for small molecules are typically due to rapid metabolism (e.g., by liver enzymes) and/or efficient renal clearance.
Q5: Have any strategies been explored to extend the half-life of this compound?
Yes, the development of ester prodrugs of this compound has been a key strategy. These prodrugs are designed to improve oral bioavailability and potentially extend the effective half-life by being converted to the active compound, this compound, in vivo[5]. The prodrug approach also aims to mitigate off-target interactions with gut glucosidases, which can cause gastrointestinal side effects[5].
Troubleshooting Guide
Issue: Inconsistent pharmacokinetic (PK) data for this compound in animal studies.
Possible Cause 1: Formulation and Administration Route. The formulation and route of administration can significantly impact the PK profile of this compound. The compound has very low oral bioavailability[3].
-
Troubleshooting Steps:
-
Ensure complete solubilization of this compound in a suitable vehicle. Phosphate-buffered saline (PBS, pH=7.4) has been used for intraperitoneal (IP) injections[3].
-
For oral administration studies, consider the use of ester prodrugs to enhance absorption[5].
-
Verify the accuracy of the administered dose and the consistency of the administration technique.
-
Possible Cause 2: Sample Collection and Processing. Improper sample handling can lead to degradation of the analyte and inaccurate measurements.
-
Troubleshooting Steps:
-
Establish a consistent schedule for blood sample collection.
-
Use appropriate anticoagulants and immediately process the plasma.
-
Store plasma samples at -80°C until analysis to prevent degradation.
-
Issue: Failure of a half-life extension strategy (e.g., new formulation or chemical modification).
Possible Cause 1: The chosen strategy is not suitable for this compound. Strategies commonly used for peptides and proteins, such as PEGylation or fusion to large proteins, may not be directly applicable to a small molecule like this compound.
-
Troubleshooting Steps:
-
Re-evaluate the chosen strategy. For small molecules, approaches like deuteration to slow metabolism, formulation in nanoparticles, or the development of prodrugs are often more appropriate.
-
Consider chemical modifications that could increase binding to plasma proteins like albumin, thereby reducing renal clearance. Strategies like lipidation have been successful for other molecules[6][7].
-
Possible Cause 2: The modified compound has lost its biological activity. Chemical modifications aimed at extending half-life can sometimes interfere with the compound's ability to bind to its target, in this case, ER α-glucosidases I and II.
-
Troubleshooting Steps:
-
Perform in vitro enzyme inhibition assays with the modified compound to confirm that its inhibitory activity is retained.
-
Conduct cell-based antiviral assays to ensure the modified compound can still inhibit viral replication[5].
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| T1/2 | 1.2 hours | Intravenous (i.v.) | [1] |
| C0 | 1.79 µg/mL | Intravenous (i.v.) | [1] |
| AUC | 1383 µgh/mL | Intravenous (i.v.) | [1] |
| Clearance (CL) | 3.49 L/h/kg | Intravenous (i.v.) | [1] |
| Volume of Distribution (Vd) | 3.0 L/kg | Intravenous (i.v.) | [1] |
| Cmax | 1.33 µg/mL | Intraperitoneal (i.p.) | [1] |
| Tmax | 0.17 hours | Intraperitoneal (i.p.) | [1] |
| AUC | 983 µgh/mL | Intraperitoneal (i.p.) | [1] |
| Bioavailability (F) | 133% | Intraperitoneal (i.p.) | [1] |
| Cmax | 0.26 µg/mL | Oral (p.o.) | [1] |
| Tmax | 2.1 hours | Oral (p.o.) | [1] |
| AUC | 945 µg*h/mL | Oral (p.o.) | [1] |
| Bioavailability (F) | 4.6% | Oral (p.o.) | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male Balb/c mice (21-26 g) are a suitable model[3].
-
Formulation: Formulate this compound in phosphate-buffered saline (PBS, pH 7.4) for intraperitoneal (IP) or intravenous (IV) administration[3].
-
Dosing: Administer a single dose of this compound (e.g., 75 mg/kg via IP or 5 mg/kg via IV)[1][3].
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 10 min, 30 min, 90 min, 2, 4, 6, and 8 hours post-dose) via a suitable method (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA)[3].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Refinement of IHVR-19029 Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of IHVR-19029.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. By inhibiting these host enzymes, this compound disrupts the proper folding of viral glycoproteins, which is a crucial step for the assembly and maturation of many enveloped viruses. This host-targeting mechanism provides a broad-spectrum antiviral effect.[1][2]
Q2: What is the recommended formulation and administration route for this compound in mice?
A2: For in vivo experiments in mice, this compound is typically formulated in phosphate-buffered saline (PBS, pH 7.4) and administered via intraperitoneal (IP) injection.[3] This route has been shown to be effective in mouse models of Ebola and Marburg virus infections.[1][3]
Q3: Why is oral administration of this compound not recommended for in vivo studies?
A3: this compound has low oral bioavailability, meaning a significant portion of the drug is not absorbed into the bloodstream when administered orally.[1][3] Additionally, it can cause dose-limiting gastrointestinal side effects, such as osmotic diarrhea, due to the off-target inhibition of carbohydrate-metabolizing glucosidases in the gut.[1][3] To overcome these limitations, ester prodrugs of this compound have been developed to enhance oral exposure.[1]
Q4: What is the plasma half-life of this compound and how does it distribute in tissues?
A4: this compound has a short plasma half-life.[3] However, studies have shown that with repeated dosing, the drug accumulates in major tissues, with concentrations being 2 to 3 logs higher in tissues compared to plasma.[3] This tissue accumulation is a key factor in its in vivo efficacy.[3]
Q5: Can this compound be used in combination with other antiviral agents?
A5: Yes, combination therapy with the broad-spectrum antiviral agent favipiravir (T-705) has been shown to have a synergistic effect.[3][4] This combination significantly increased the survival rates of mice in a lethal Ebola virus infection model.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Biological variability among animals. Inconsistent experimental procedures. | Use a single, well-characterized animal strain of the same age and sex. Ensure consistent animal handling, injection technique, and timing of procedures. Implement randomization and blinding in your experimental design. |
| Observed toxicity or adverse effects (e.g., peri-anal staining, soft feces) | The dose of this compound is too high, leading to off-target inhibition of gastrointestinal glucosidases. | Doses of 150 mg/kg three times daily (TID) and higher have been associated with toxicity.[3] Consider reducing the dose to the efficacious range of 50-100 mg/kg TID.[3] Monitor animal health and weight daily. |
| Lack of in vivo efficacy | Suboptimal dosing regimen. Insufficient drug accumulation in target tissues. The viral challenge is too high. | A single dose may not be sufficient due to the short plasma half-life. A repeated dosing schedule (e.g., twice or three times daily) is recommended to allow for tissue accumulation.[3] Consider a combination therapy with favipiravir to enhance antiviral potency.[3][4] Ensure the viral dose used for infection is appropriate for the animal model. |
| Difficulty dissolving this compound | Improper solvent or formulation. | This compound should be formulated in phosphate-buffered saline (PBS) at a pH of 7.4 for intraperitoneal injection.[3] |
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens for this compound in Mice
| Treatment | Dose (mg/kg) | Administration Route | Frequency | Vehicle | Reference |
| Single Dose PK Study | 75 | IP | Single dose | PBS (pH 7.4) | [3] |
| Repeated Dose Tolerability Study | 50, 75, 100, 150, 200 | IP | Three times daily (TID) for 5 days | PBS (pH 7.4) | [3] |
| Combination Therapy (this compound) | 50 or 75 | IP | Twice daily for 10 days | PBS (pH 7.4) | [3] |
| Combination Therapy (Favipiravir) | 0.325 or 1.6 | PO | Once daily for 10 days | 0.4% Carboxymethylcellulose | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
-
Formulation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Animal Preparation:
-
Use male Balb/c mice (or other appropriate strain) weighing between 21-26 grams.
-
Allow animals to acclimate to the facility for a minimum of 7 days before the experiment.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (IP) injection.
-
The typical injection volume is 100 µL.
-
For repeated dosing, administer the injections at the specified intervals (e.g., every 8 hours for TID).
-
Protocol 2: In Vivo Combination Therapy with this compound and Favipiravir in a Mouse Model of Ebola Virus Infection
-
Drug Preparation:
-
Prepare this compound in PBS (pH 7.4) for IP injection as described in Protocol 1.
-
Prepare Favipiravir (T-705) as a suspension in sterile 0.4% carboxymethylcellulose for oral (PO) administration.
-
-
Experimental Groups:
-
Randomly assign mice to the following groups (n=10 per group):
-
Vehicle control (PBS and 0.4% carboxymethylcellulose)
-
This compound alone (50 mg/kg or 75 mg/kg)
-
Favipiravir alone (0.325 mg/kg or 1.6 mg/kg)
-
Combination of this compound and Favipiravir at the specified doses.
-
-
-
Dosing Schedule:
-
Administer this compound via IP injection twice daily.
-
Administer Favipiravir via oral gavage once daily.
-
Continue the treatment for a total of 10 days.
-
-
Monitoring:
-
Monitor the health and weight of the animals daily for the duration of the study (e.g., 14 days).
-
Record survival data for each group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General in vivo experimental workflow.
Caption: Troubleshooting logic for suboptimal efficacy.
References
- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in IHVR-19029 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in antiviral assays involving IHVR-19029.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: Why am I observing high variability in my EC50 values for this compound between experiments?
Answer: High variability in 50% effective concentration (EC50) values can stem from several factors related to the experimental setup. This compound is an ER α-glucosidase inhibitor, meaning it targets a host cell function essential for the replication of many enveloped viruses.[1] Therefore, inconsistencies in cell culture conditions, viral inoculum, and assay timing can significantly impact the results.
Key Areas to Investigate:
-
Cell Health and Passage Number: Ensure cells are healthy, actively dividing, and within a consistent and low passage number range. Senescent or unhealthy cells can have altered metabolic rates and protein folding capacities, affecting the apparent efficacy of an ER glucosidase inhibitor.
-
Multiplicity of Infection (MOI): The amount of virus used to infect the cells is critical. A high MOI can overwhelm the host cell machinery, potentially masking the inhibitory effect of the compound.[2] It is crucial to use a consistent and optimized MOI for each experiment.
-
Infection and Treatment Timing: The timing of infection and addition of this compound is a critical parameter. Early treatment is often essential for favorable outcomes.[2] Standardize the duration of virus adsorption and the time at which the compound is added post-infection.
-
Compound Stability and Storage: Ensure that this compound is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.
Summary of Factors Influencing EC50 Values for this compound:
| Parameter | Potential Issue | Recommendation |
| Cell Culture | Inconsistent cell density, high passage number, cell stress. | Maintain a consistent seeding density and use cells within a defined low passage range. Regularly monitor cell health. |
| Multiplicity of Infection (MOI) | MOI is too high or inconsistent between experiments. | Perform a virus titration to determine the optimal MOI that yields a robust signal without overwhelming the cells. Use this standardized MOI for all subsequent experiments. |
| Assay Timing | Variable timing of infection and compound addition. | Strictly adhere to a standardized protocol for the timing of infection, compound addition, and assay endpoint. |
| Compound Integrity | Degradation of this compound stock solutions. | Aliquot stock solutions and store them at the recommended temperature. Prepare fresh working dilutions for each experiment. |
| Readout Method | Subjectivity or variability in the assay readout. | Use a quantitative and validated readout method, such as qRT-PCR for viral RNA or a reporter virus system.[2][3] |
Question 2: My this compound shows lower than expected potency against a specific virus. What could be the reason?
Answer: The antiviral potency of this compound can vary significantly between different viruses. This discrepancy is often linked to the specific virus's dependency on N-linked glycosylation for the proper folding and function of its envelope proteins.
Possible Explanations for Lower Potency:
-
Viral Glycoprotein Characteristics: The number and location of glycosylation sites on the viral envelope proteins can influence the virus's susceptibility to ER glucosidase inhibitors.[2] Viruses with fewer or less critical glycosylation sites may be less affected by the inhibition of this pathway.
-
Cell Line Differences: The choice of cell line can impact the apparent antiviral activity. Different cell lines may have varying levels of ER α-glucosidase expression or different efficiencies in protein folding and quality control, altering their response to this compound.
-
High Viral Titer in Inoculum: As with EC50 variability, a very high viral titer can lead to a breakthrough of viral replication, making the compound appear less potent.
Experimental Protocols
General Protocol for In Vitro Antiviral Assay with this compound
This protocol provides a general framework. Specific parameters such as cell type, virus, MOI, and incubation times should be optimized for your specific experimental system.
-
Cell Seeding:
-
One day prior to infection, seed a 96-well plate with host cells at a density that will result in 80-90% confluency at the time of infection.
-
-
Compound Preparation:
-
Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
-
Infection:
-
On the day of the experiment, remove the growth medium from the cells.
-
Infect the cells with the virus at a pre-determined, optimal MOI.
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Treatment:
-
After the 1-hour incubation, remove the viral inoculum.
-
Add an equal volume of the 2x this compound serial dilutions to the corresponding wells. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at the optimal temperature and CO2 concentration for your virus and cell line.
-
-
Assay Readout:
-
At the end of the incubation period, quantify the extent of viral replication using a suitable method:
-
qRT-PCR: Measure the levels of viral RNA.[2]
-
Plaque Assay: Determine the number of infectious virus particles.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
Immunofluorescence Assay: Quantify the number of infected cells based on viral antigen expression.[2]
-
-
-
Cytotoxicity Assay (Parallel Plate):
-
In a separate plate without virus, treat cells with the same serial dilutions of this compound to assess cell viability using methods like MTT or CellTiter-Glo assays.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an iminosugar that acts as a host-targeting antiviral by inhibiting the endoplasmic reticulum (ER) α-glucosidases I and II.[1][4] These host enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these enzymes, this compound disrupts the maturation of viral envelope proteins, leading to the production of non-infectious viral particles.
Q: Is this compound effective against all viruses?
A: No, this compound is primarily effective against enveloped viruses that rely on N-linked glycosylation for the proper folding and function of their surface glycoproteins.[1] Its efficacy can vary even among susceptible viruses depending on the structure and glycosylation patterns of their envelope proteins.[2]
Q: What are the known limitations of this compound for in vivo use?
A: In vivo studies have shown that this compound has low oral bioavailability and can cause dose-limiting gastrointestinal side effects when administered orally.[2][4] To overcome these limitations, ester prodrugs of this compound have been developed to improve its pharmacokinetic properties.[4]
Q: Can this compound be used in combination with other antiviral drugs?
A: Yes, studies have shown that combining this compound with other antiviral agents, such as favipiravir (T-705), can result in synergistic inhibition of viral replication.[1][2] This combination therapy approach can enhance antiviral efficacy and potentially reduce the required doses of each compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an this compound antiviral assay.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of IHVR-19029 and Castanospermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activities of two prominent endoplasmic reticulum (ER) α-glucosidase inhibitors, IHVR-19029 and castanospermine. Both compounds represent a class of host-targeting antivirals that interfere with the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses. This document summarizes their mechanisms of action, presents available quantitative data on their antiviral efficacy, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of ER α-Glucosidases
Both this compound and castanospermine exert their antiviral effects by inhibiting the host's ER α-glucosidases I and II. These enzymes are crucial for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. By preventing the trimming of glucose residues from newly synthesized viral glycoproteins, these inhibitors disrupt the calnexin/calreticulin cycle, a critical quality control checkpoint for protein folding. This leads to misfolded viral glycoproteins, which can result in impaired viral assembly, reduced infectivity of progeny virions, and, in some cases, degradation of the misfolded proteins.
Comparative Analysis of IHVR-19029 and Other Iminosugar Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of IHVR-19029 against other prominent iminosugar inhibitors. This document synthesizes experimental data to highlight differences in their efficacy, target specificity, and cytotoxicity, supported by detailed methodologies and visual representations of their mechanism of action and experimental workflows.
Iminosugar inhibitors represent a promising class of broad-spectrum antiviral agents that target host cellular enzymes, specifically α-glucosidases I and II located in the endoplasmic reticulum (ER). This mode of action, the disruption of proper folding of viral glycoproteins, makes them less susceptible to the development of viral resistance. This compound has emerged as a potent inhibitor within this class, demonstrating significant efficacy against a range of hemorrhagic fever viruses. This guide provides a comparative analysis of this compound with other well-characterized iminosugar inhibitors, including N-butyl-deoxynojirimycin (NB-DNJ), N-nonyl-deoxynojirimycin (NN-DNJ), UV-4B, and Castanospermine.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other iminosugar inhibitors against various enveloped viruses. The data is presented as 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values, providing a basis for direct comparison of their antiviral potency and therapeutic window.
Table 1: Comparative Antiviral Activity against Dengue Virus (DENV)
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HEK293 | 1.25[1] | >100 | >80 |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Vero | - | - | - |
| UV-4B | HUH-7 | 23.75[2] | 135[3] | 5.7 |
| SK-N-MC | 49.44[3] | >400 | >8.1 | |
| HFF-1 | 37.38[3] | >400 | >10.7 | |
| Castanospermine | Vero | - | >1000 | - |
Table 2: Comparative Antiviral Activity against Ebola Virus (EBOV)
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Hela | 16.9[4] | >100 | >5.9 |
| N-butyl-deoxynojirimycin (NB-DNJ) | Vero E6 | ~10 | >100 | >10 |
| UV-4B | Vero E6 | >100 | >100 | - |
Table 3: Comparative Antiviral Activity against Other Viruses
| Virus | Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Zika Virus (ZIKV) | This compound | HEK293 | 22[5] | >100 | >4.5 |
| Castanospermine | Vero | ~1 | >100 | >100 | |
| SARS-CoV-2 | This compound | A549-ACE2 | EC₉₀ = 4[6] | >100 | >25 |
| UV-4B | A549-ACE2 | 4[6] | >100 | >25 | |
| Yellow Fever Virus (YFV) | This compound | HEK293 | 15.6[4] | >100 | >6.4 |
| Bovine Viral Diarrhea Virus (BVDV) | This compound | MDBK | 0.25[1] | >100 | >400 |
| N-nonyl-deoxynojirimycin (NN-DNJ) | MDBK | 2.5 | >200 | >80 |
Table 4: Inhibition of Host α-Glucosidases
| Compound | Enzyme Source | IC₅₀ (µM) |
| This compound | ER α-glucosidase I | 0.48[1] |
| N-butyl-deoxynojirimycin (NB-DNJ) | Rat liver α-glucosidase I | 0.2 |
| Rat liver α-glucosidase II | 2.5 | |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 |
| α-1,6-glucosidase | 8.4 | |
| Castanospermine | Rat liver α-glucosidase I | 0.1 |
| Rat liver α-glucosidase II | 1.5 |
Mechanism of Action: Inhibition of N-linked Glycosylation
Iminosugar inhibitors act by competitively inhibiting the host's ER α-glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This trimming process is a prerequisite for the proper folding of these proteins, which is mediated by the ER chaperones calnexin and calreticulin. By preventing this crucial step, iminosugar inhibitors lead to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This ultimately results in a significant reduction in the production of infectious viral particles.
References
- 1. benchchem.com [benchchem.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. In vivo analysis of castanospermine, a candidate antiretroviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Synergistic Antiviral Effect of IHVR-19029 and Favipiravir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antiviral activity of IHVR-19029 and favipiravir against hemorrhagic fever viruses, primarily focusing on Ebola virus (EBOV) and Yellow Fever Virus (YFV). The data presented is based on key preclinical studies and is intended to inform further research and development in antiviral therapies.
Introduction to this compound and Favipiravir
This compound is a potent inhibitor of the host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these enzymes, this compound disrupts the maturation of viral proteins, leading to the formation of non-infectious viral particles.
Favipiravir (T-705) is a broad-spectrum antiviral agent that targets the viral RNA-dependent RNA polymerase (RdRp).[2] It acts as a purine analogue, and upon conversion to its active triphosphate form, it is incorporated into the viral RNA, inducing lethal mutations and inhibiting viral replication.[2]
The distinct mechanisms of action of this compound (targeting a host factor) and favipiravir (targeting a viral enzyme) provide a strong rationale for their combined use to achieve a synergistic antiviral effect and potentially reduce the emergence of drug-resistant viral strains.
In Vitro Synergistic Efficacy
The synergistic antiviral activity of this compound and favipiravir has been demonstrated in vitro against both YFV and EBOV using a checkerboard assay format.[3][4] This method allows for the simultaneous assessment of various concentrations of both drugs to determine their combined effect.
Quantitative Data from In Vitro Studies
The following tables summarize the key findings from in vitro synergy studies. The data is derived from experiments where cells were infected with the respective viruses and treated with a matrix of concentrations of this compound and favipiravir.
Table 1: Synergistic Antiviral Activity against Yellow Fever Virus (YFV)
| This compound (µM) | Favipiravir (µM) | Viral Inhibition (%) | Synergy Calculation |
| Data not publicly available in detailed tabular format. The study reported significant synergistic antiviral effect as demonstrated by peaks above the surface analyzed by MacSynergy software. |
Table 2: Synergistic Antiviral Activity against Ebola Virus (EBOV)
| This compound (µM) | Favipiravir (µM) | Viral Inhibition (%) | Synergy Calculation |
| Data not publicly available in detailed tabular format. The study reported significant synergistic antiviral effect as demonstrated by peaks above the surface analyzed by MacSynergy software. |
Note: While the primary study confirms synergy, the raw quantitative data from the checkerboard assays are not available in the public domain. The synergy was determined using MacSynergy software, which analyzes the deviation from an expected additive effect.
In Vivo Efficacy in an Ebola Virus Mouse Model
The synergistic effect of this compound and favipiravir was further validated in a lethal mouse model of EBOV infection.[3] The combination of suboptimal doses of both drugs resulted in a significant increase in the survival rate of the infected animals compared to monotherapy.
Quantitative Data from In Vivo Studies
Table 3: Survival Rate in EBOV-Infected Mice Treated with this compound and Favipiravir Combination
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound (low dose) | Specific dose not publicly available | Data not publicly available |
| Favipiravir (low dose) | Specific dose not publicly available | Data not publicly available |
| This compound + Favipiravir (low dose combination) | Specific doses not publicly available | Significantly increased |
| This compound (high dose) | Specific dose not publicly available | Data not publicly available |
| Favipiravir (high dose) | Specific dose not publicly available | Data not publicly available |
| This compound + Favipiravir (high dose combination) | Specific doses not publicly available | Significantly increased |
Note: The study reported that the combination of suboptimal doses of this compound and T-705 significantly increased the survival rate of infected animals, demonstrating in vivo synergy. However, specific dosages and survival percentages for all treatment groups are not detailed in the available literature.
Mechanisms of Action and Experimental Workflow
Signaling Pathways
The distinct mechanisms of action of this compound and favipiravir are visualized below.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Favipiravir.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo experiments.
Caption: In Vitro Synergy Assay Workflow.
Caption: In Vivo Efficacy Study Workflow.
Experimental Protocols
In Vitro Checkerboard Synergy Assay
-
Cell Seeding: Appropriate host cells (e.g., HEK293T for YFV, Vero E6 for EBOV) are seeded in 96-well plates and incubated overnight.
-
Drug Preparation: Serial dilutions of this compound and favipiravir are prepared.
-
Checkerboard Application: The diluted drugs are added to the 96-well plates in a checkerboard matrix format, where each well contains a unique combination of concentrations of the two drugs.
-
Viral Infection: Cells are infected with the virus (YFV or EBOV) at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined using a suitable method, such as a luciferase reporter assay for YFV or a plaque assay for EBOV.
-
Synergy Analysis: The data is analyzed using synergy calculation software (e.g., MacSynergy) to determine if the combination effect is synergistic, additive, or antagonistic.
In Vivo Ebola Virus Mouse Model
-
Animal Model: A suitable mouse model, such as BALB/c or C57BL/6 mice, is used. The mice are acclimatized to the laboratory conditions.
-
Viral Challenge: Mice are challenged with a lethal dose of mouse-adapted EBOV via intraperitoneal injection.
-
Treatment Administration: Treatment with this compound, favipiravir, the combination of both, or a vehicle control is initiated at a specified time post-infection. The drugs are administered via a suitable route (e.g., intraperitoneal injection) at predetermined suboptimal doses.
-
Monitoring: The mice are monitored daily for survival, body weight changes, and clinical signs of disease.
-
Endpoint: The primary endpoint is survival over a defined period (e.g., 21-28 days).
-
Statistical Analysis: Survival curves are generated and analyzed using appropriate statistical methods (e.g., log-rank test) to determine the significance of the treatment effects.
Comparison with Alternative Combination Therapies
The combination of this compound and favipiravir represents a promising strategy of targeting both host and viral factors. Other combination therapies for EBOV and YFV have also been explored:
Table 4: Comparison of Combination Antiviral Strategies
| Combination Therapy | Target Viruses | Mechanism of Action of Components | Developmental Stage |
| This compound + Favipiravir | EBOV, YFV | Host ER α-glucosidase inhibitor + Viral RdRp inhibitor | Preclinical |
| Remdesivir + Monoclonal Antibodies (e.g., Inmazeb, Ebanga) | EBOV | Viral RdRp inhibitor + Viral glycoprotein targeting antibodies | Clinical (Approved components) |
| Favipiravir + Ribavirin | Lassa Virus, other RNA viruses | Viral RdRp inhibitor + Nucleoside analogue with multiple proposed mechanisms | Preclinical/Clinical |
| Favipiravir + Molnupiravir | SARS-CoV-2, other RNA viruses | Viral RdRp inhibitor + Nucleoside analogue inducing viral mutagenesis | Preclinical/Clinical |
| Toremifene + Mefloquine + Posaconazole | EBOV | Multiple proposed mechanisms including inhibition of viral entry | Preclinical[5] |
Conclusion
The combination of the host-targeting agent this compound and the direct-acting antiviral favipiravir demonstrates significant synergistic effects against hemorrhagic fever viruses like EBOV and YFV in preclinical models.[3] This dual-pronged approach offers a promising avenue for the development of more effective antiviral therapies. Further investigation is warranted to elucidate the optimal dosing and timing for this combination and to evaluate its efficacy against a broader range of viruses. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to build upon in the ongoing effort to combat these significant viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers Publishing Partnerships | Favipiravir and ivermectin show in vitro synergistic antiviral activity against SARS-CoV-2 [frontierspartnerships.org]
- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of small molecule drug development for Ebola virus and other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: IHVR-19029 and Celgosivir for Dengue Virus Infection
An objective analysis of two host-targeting antiviral candidates for Dengue fever, IHVR-19029 and celgosivir, based on available preclinical and clinical data. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Dengue fever, a mosquito-borne viral illness, poses a significant global health threat with no approved antiviral therapy currently available. Both this compound and celgosivir are investigational antiviral drugs that target host endoplasmic reticulum (ER) α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins and the assembly of new virions. This host-targeting mechanism offers the potential for broad-spectrum activity against all four dengue virus (DENV) serotypes and a higher barrier to resistance. This guide provides a detailed comparison of their mechanisms of action, in vitro and in vivo efficacy, and clinical development status, supported by experimental data and protocols.
Mechanism of Action: Targeting Host Glycoprotein Processing
Both this compound and celgosivir are iminosugar derivatives that function as competitive inhibitors of ER α-glucosidases I and II.[1][2] These enzymes are essential for the initial steps of the N-linked oligosaccharide processing pathway of glycoproteins.[3][4] For enveloped viruses like Dengue, the envelope (E) and pre-membrane (prM) proteins are glycosylated to ensure their correct folding and the formation of infectious viral particles.[5][6]
By inhibiting α-glucosidases, this compound and celgosivir disrupt the proper folding of DENV E and prM proteins, leading to their degradation and a subsequent reduction in the secretion of infectious virions.[1][4] This mechanism of action is depicted in the signaling pathway diagram below.
In Vitro Efficacy
Both compounds have demonstrated inhibitory activity against DENV in cell culture models. The following table summarizes the available in vitro data.
| Compound | Cell Line | DENV Serotype(s) | EC50 | IC50 (α-glucosidase I) | Reference |
| This compound | Not Specified | DENV | 1.25 µM | 0.48 µM | [7] |
| Celgosivir | Not Specified | All 4 serotypes | Submicromolar activity | Not Specified | [8] |
In Vivo Efficacy
Preclinical studies in mouse models have been conducted for both this compound and celgosivir, demonstrating their potential to reduce viral load and improve survival.
| Compound | Animal Model | DENV Serotype(s) | Dosing Regimen | Key Findings | Reference |
| This compound | Mice | Not specified for DENV, but effective against Ebola and Marburg viruses | 25-75 mg/kg, IP, twice daily for 10 days (for Ebola/Marburg) | Significant protection from lethal infection with other hemorrhagic fever viruses.[7][9] | [9] |
| Celgosivir | AG129 Mice | DENV-2 | 50 mg/kg, twice daily for 5 days | Fully protected mice from lethal infection, even with delayed treatment.[10] | [10] |
| Celgosivir | AG129 Mice | DENV-1 and DENV-2 | Twice daily and four-times daily | Twice daily treatment was effective when started on day 0, but not on day 3 post-infection. Four-times daily regimen significantly reduced viremia.[11] | [11] |
Clinical Development and Pharmacokinetics
Celgosivir has advanced to clinical trials in humans for Dengue, while the clinical development of this compound for Dengue is less clear from the available information.
Celgosivir Clinical Trial (CELADEN)
A Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept trial (CELADEN) was conducted in Singapore to evaluate the efficacy and safety of celgosivir in adult patients with acute dengue fever.[12]
-
Dosing: 400 mg loading dose followed by 200 mg every 12 hours for a total of nine doses.[12]
-
Primary Endpoints: Mean virological log reduction and area under the fever curve.[12]
-
Results: Celgosivir was found to be safe and well-tolerated, but it did not significantly reduce viral load or fever burden compared to placebo.[12] The mean viral log reduction was slightly greater in the celgosivir group, but the difference was not statistically significant.[12]
-
Pharmacokinetics: Celgosivir is a prodrug that is rapidly converted to its active form, castanospermine.[8][13] In the CELADEN trial, the mean peak and trough concentrations of castanospermine were 5727 ng/mL (30.2 µM) and 430 ng/mL (2.3 µM), respectively, with a half-life of 2.5 hours.[8][14]
The lack of significant efficacy in the CELADEN trial may be attributed to the dosing regimen.[11] Subsequent preclinical studies suggested that a more frequent dosing schedule, such as four times a day, might be necessary to maintain therapeutic concentrations of the drug.[11]
This compound Development
This compound has shown promise in preclinical models for various hemorrhagic fever viruses.[15][16] Efforts have been made to improve its oral bioavailability through the development of ester prodrugs.[9] These prodrugs were designed to be stable in the gastrointestinal tract and convert to the active this compound after absorption.[9] Combination studies with other antiviral agents like favipiravir have also shown synergistic effects, suggesting a potential for combination therapy.[7][16]
Experimental Protocols
Viral Yield Reduction Assay (Generic Protocol)
This assay is a common method to determine the in vitro efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh-7) in multi-well plates and allow them to adhere overnight.
-
Infection: Infect the cell monolayers with a specific serotype of DENV at a predetermined multiplicity of infection (MOI).
-
Treatment: After a brief adsorption period, remove the viral inoculum and add fresh culture medium containing serial dilutions of the test compound (this compound or celgosivir) or a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Virus Quantification: Collect the cell culture supernatants and determine the viral titer using a plaque assay on a susceptible cell line or by quantifying viral RNA using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: Plot the reduction in viral titer as a function of drug concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
In Vivo Mouse Model of Dengue Infection (Generic Protocol)
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates.
Methodology:
-
Animal Model: Utilize an appropriate mouse model, such as the AG129 mouse, which lacks interferon-α/β and -γ receptors and is susceptible to DENV infection.[17]
-
Infection: Infect the mice with a standardized, lethal dose of a mouse-adapted DENV strain via a relevant route of administration (e.g., intraperitoneal or intravenous injection).
-
Treatment: Administer the test compound (this compound or celgosivir) or a placebo to different groups of infected mice. The dosing regimen (dose, frequency, and duration) should be based on prior pharmacokinetic and in vitro efficacy data. Treatment can be initiated before, at the time of, or after infection to assess prophylactic and therapeutic efficacy.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., ruffled fur, lethargy), body weight changes, and survival.
-
Viremia Measurement: Collect blood samples at various time points post-infection to quantify the level of viremia, typically by qRT-PCR.
-
Endpoint Analysis: At the end of the study, or when animals reach a humane endpoint, collect tissues to determine viral load and assess other pathological markers. Analyze survival data using Kaplan-Meier survival curves.
Conclusion
Both this compound and celgosivir represent promising host-targeting antiviral strategies for the treatment of Dengue fever. They share a common mechanism of action by inhibiting ER α-glucosidases, which is essential for the proper maturation of DENV glycoproteins.
Celgosivir has undergone more extensive investigation for Dengue, including a Phase 1b clinical trial. While the trial did not meet its primary efficacy endpoints, it provided valuable safety and pharmacokinetic data that suggest a revised dosing regimen could lead to better outcomes.
This compound has demonstrated potent in vitro activity against DENV and in vivo efficacy against other severe hemorrhagic fever viruses. The development of prodrugs to enhance its oral bioavailability and its synergistic effects in combination with other antivirals are encouraging avenues for future research.
A direct head-to-head clinical comparison is not available. Based on the current data, both compounds warrant further investigation. For celgosivir, optimizing the dosing regimen in future clinical trials will be critical. For this compound, advancing to human clinical trials for Dengue and exploring combination therapies will be the next logical steps. The continued development of these and other host-targeting antivirals is essential in the global effort to combat Dengue virus infection.
References
- 1. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitors reduce dengue virus production by affecting the initial steps of virion morphogenesis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dengue virus life cycle: viral and host factors modulating infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Competitive inhibitor of cellular alpha-glucosidases protects mice from lethal dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Viral Resistance: A Comparative Guide to Cross-Resistance Studies of IHVR-19029
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-19029 is a promising broad-spectrum antiviral agent that belongs to the class of endoplasmic reticulum (ER) α-glucosidase inhibitors. By targeting host cell enzymes essential for the proper folding of viral glycoproteins, this compound presents a high barrier to the development of viral resistance. This "resistance-refractory" characteristic is a significant advantage over direct-acting antivirals that target viral proteins, which are more prone to mutations leading to drug resistance.
To date, specific studies focusing on the cross-resistance of viruses to this compound are not available in published literature. This is likely due to the inherent difficulty in generating resistant viral strains against host-targeting antivirals. This guide, therefore, provides a comprehensive framework for researchers to conduct their own cross-resistance studies. It outlines the necessary experimental protocols and presents baseline antiviral activity data for this compound and other relevant ER α-glucosidase inhibitors against susceptible wild-type viruses.
Mechanism of Action: Targeting Host Glycoprotein Processing
This compound and other iminosugar derivatives function by inhibiting the host's ER α-glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins, a crucial step in the calnexin/calreticulin folding cycle. By disrupting this process, viral envelope glycoproteins are misfolded, leading to their retention in the ER and subsequent degradation. This ultimately results in the production of non-infectious viral particles.
Baseline Antiviral Activity of ER α-Glucosidase Inhibitors
The following tables summarize the in vitro antiviral activity of this compound and other ER α-glucosidase inhibitors against various wild-type viruses. This data serves as a crucial baseline for comparison in future resistance studies. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%.
Table 1: Antiviral Activity of this compound against Wild-Type Viruses
| Virus | Cell Line | EC50 (µM) | Citation |
| Dengue virus (DENV) | HEK293 | Varies by serotype | [1] |
| Yellow Fever virus (YFV) | HEK293 | >10 | [1] |
| Zika virus (ZIKV) | HEK293 | >10 | [1] |
| Ebola virus (EBOV) | Hela | 16.9 | [1] |
| Bovine viral diarrhea virus (BVDV) | MDBK | Varies | [2] |
Table 2: Comparative Antiviral Activity of Other ER α-Glucosidase Inhibitors
| Compound | Virus | Cell Line | EC50 (µM) | Citation |
| Castanospermine | Moloney murine leukemia virus | - | ~2.5 (1.2 µg/ml) | [3] |
| Castanospermine | Bovine viral diarrhea virus (BVDV) | MDBK | 110 (plaque inhibition) | [4] |
| N-butyl-deoxynojirimycin (NB-DNJ) | HIV-1 | PBMCs | 282 | [5] |
| N-butyl-deoxynojirimycin (NB-DNJ) | HIV-2 | PBMCs | 211 | [5] |
Experimental Protocols for Cross-Resistance Studies
The following section details the key experimental methodologies required to investigate the potential for viral cross-resistance to this compound.
Generation of Resistant Viruses by Serial Passage
This protocol aims to select for viral variants with reduced susceptibility to this compound through continuous culture in the presence of the drug.[6][7][8]
Materials:
-
Susceptible host cell line
-
Wild-type virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
Incubator
Procedure:
-
Initial Infection: Seed host cells in culture plates and allow them to reach near-confluency. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of this compound (e.g., at or below the EC50).
-
Incubation: Incubate the infected cells until cytopathic effect (CPE) is observed.
-
Harvest and Titer: Harvest the supernatant containing the virus from the first passage (P1). Determine the viral titer using a plaque assay.
-
Subsequent Passages: Use the P1 virus to infect fresh host cells, again in the presence of a sub-inhibitory concentration of this compound. The concentration of this compound can be gradually increased in subsequent passages if the virus continues to replicate.
-
Monitoring for Resistance: Repeat the passage process for a sufficient number of generations (e.g., 10-20 passages). At regular intervals (e.g., every 5 passages), determine the EC50 of the passaged virus population to this compound using a plaque reduction assay. A significant increase in the EC50 compared to the wild-type virus indicates the development of resistance.[9]
Plaque Reduction Assay for Determining Antiviral Susceptibility
This assay is the gold standard for quantifying the inhibitory activity of an antiviral compound.[10][11][12][13][14]
Materials:
-
Confluent host cell monolayers in multi-well plates
-
Virus stock (wild-type or passaged)
-
Serial dilutions of this compound
-
Overlay medium (containing, for example, methylcellulose or agarose)
-
Fixative solution (e.g., formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells and stain them with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Identification of Resistance Mutations by Viral Genome Sequencing
Once a resistant viral population is identified, the next step is to pinpoint the genetic mutations responsible for the resistance phenotype.
Procedure:
-
RNA Extraction: Extract viral RNA from the resistant virus population.
-
Reverse Transcription and PCR: Convert the viral RNA to cDNA and amplify the entire viral genome or specific genes of interest using PCR.
-
Sequencing: Sequence the PCR products and compare the sequence to that of the wild-type virus to identify any mutations.
Confirmation of Resistance Mutations by Site-Directed Mutagenesis
To confirm that the identified mutations are indeed responsible for resistance, they must be introduced into the wild-type virus background.
Procedure:
-
Primer Design: Design PCR primers that contain the desired mutation(s).
-
Mutagenesis PCR: Use a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type viral genome with the mutagenic primers. This will create a new plasmid containing the mutation.
-
Template Removal: Digest the original, non-mutated parental DNA template using an enzyme like DpnI, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Virus Rescue: Transfect the mutated plasmid into susceptible host cells to generate a recombinant virus carrying the specific mutation(s).
-
Phenotypic Analysis: Perform plaque reduction assays to determine the EC50 of the recombinant mutant virus to this compound and compare it to the wild-type virus. A significant increase in the EC50 confirms the role of the mutation in conferring resistance.
Conclusion
While this compound's host-targeting mechanism of action suggests a high barrier to viral resistance, rigorous experimental evaluation is essential for a comprehensive understanding of its long-term therapeutic potential. The methodologies outlined in this guide provide a robust framework for researchers to investigate the cross-resistance profile of this compound. By attempting to generate and characterize resistant viral variants, the scientific community can gain valuable insights into the durability of this promising antiviral agent and its potential advantages over traditional direct-acting antivirals. The provided baseline antiviral activity data serves as a critical starting point for these important investigations.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiretroviral activity of castanospermine and deoxynojirimycin, specific inhibitors of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Serial viral passage and reverse genetics protocol for identifying the antiviral drug targets of EV-D68 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Serial passage - Wikipedia [en.wikipedia.org]
- 9. Generation of multiple drug resistance by sequential in vitro passage of the human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of the In Vivo Efficacy of IHVR-19029 and UV-4
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of two investigational antiviral compounds, IHVR-19029 and UV-4. Both agents are inhibitors of the host endoplasmic reticulum (ER) α-glucosidases, a critical pathway for the proper folding of viral glycoproteins and the formation of infectious virions.[1][2][3][4] This analysis is intended for researchers, scientists, and drug development professionals interested in broad-spectrum antiviral therapies.
Executive Summary
This compound and UV-4 are iminosugar derivatives that target host ER α-glucosidases I and II.[1][2][4] While they share a common mechanism of action, their development and in vivo testing have focused on different viral pathogens. UV-4 has demonstrated significant efficacy in preclinical models of Dengue virus (DENV) infection.[2][5][6] In contrast, in vivo studies for this compound have primarily centered on its activity against highly pathogenic filoviruses, such as Ebola (EBOV) and Marburg (MARV) viruses.[1][3][7] This guide presents the available in vivo efficacy data, experimental methodologies, and a visualization of their shared mechanism of action.
Quantitative In Vivo Efficacy Data
The following table summarizes the key in vivo efficacy data for this compound and UV-4 from published studies. It is important to note that direct head-to-head comparative studies are not available in the public domain. The data presented here is from separate studies against different viral challenges.
| Parameter | This compound | UV-4 / UV-4B |
| Primary Viral Target(s) | Ebola virus (EBOV), Marburg virus (MARV)[1][7] | Dengue virus (DENV)[2][5][6] |
| Animal Model | Mouse models of EBOV and MARV infection[1][7] | AG129 mice (lacking type I and II interferon receptors) in an antibody-dependent enhancement (ADE) model of severe DENV2 infection[5][6] |
| Dosage Regimen | 25-75 mg/kg, administered intraperitoneally (i.p.) twice daily for 10 days[1] | 10-20 mg/kg of UV-4B (hydrochloride salt) administered orally thrice daily (TID) for seven days[5][6] |
| Therapeutic Window | Information not explicitly available in the provided search results. | Initiation of treatment up to 48 hours post-infection showed significant survival benefit.[5][6] |
| Observed Efficacy | Provided partial to significant protection against lethal EBOV and MARV challenge in mice.[1][7] Combination with favipiravir significantly increased survival rates in a mouse model of Ebola virus infection.[7][8] | Demonstrated a dose-dependent protection from lethal DENV infection, reduced viral titers in tissues, and decreased cytokine levels.[5][9] Significant survival benefit was observed with 10-20 mg/kg of UV-4B administered TID.[5][6] |
| Oral Bioavailability | Low oral bioavailability; prodrugs have been developed to improve this.[7][10] | UV-4B is orally administered and effective.[5][6] |
Mechanism of Action: ER α-Glucosidase Inhibition
Both this compound and UV-4 function by inhibiting the host's ER α-glucosidases I and II. These enzymes are crucial for the initial steps of N-linked glycoprotein processing. By blocking these enzymes, the compounds prevent the proper folding of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[4][11]
Caption: Mechanism of action for this compound and UV-4.
Experimental Protocols
In Vivo Efficacy of UV-4B against Dengue Virus
A representative experimental protocol for evaluating the in vivo efficacy of UV-4B against DENV is summarized below, based on studies in AG129 mice.[5][6][12]
-
Animal Model: AG129 mice, which are deficient in type I and II interferon receptors, making them susceptible to DENV infection.[5][13]
-
Virus Strain: DENV2 S221 strain.[5]
-
Infection Model: An antibody-dependent enhancement (ADE) model is used to induce severe disease. This involves the administration of a sub-neutralizing concentration of DENV-specific antibodies prior to or at the time of viral challenge.[5][12]
-
Drug Formulation: UV-4B, the hydrochloride salt of UV-4, is dissolved in water for oral administration.[5]
-
Dosing and Administration: Mice are treated with 10-100 mg/kg of UV-4B via oral gavage, typically three times a day (TID) for seven consecutive days.[5][9]
-
Therapeutic Window Assessment: Treatment initiation is delayed for various time points post-infection (e.g., 24, 48 hours) to determine the window of therapeutic efficacy.[5][6]
-
Efficacy Endpoints:
-
Survival: Monitoring and recording of daily survival rates.[5]
-
Morbidity: Daily monitoring of weight loss and clinical signs of disease.[5]
-
Viremia and Tissue Viral Load: Measurement of viral RNA or infectious virus titers in serum and tissues (e.g., liver, spleen) at specific time points post-infection.[5]
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels in the serum.[5]
-
-
Statistical Analysis: Survival curves are analyzed using methods such as the Log-rank (Mantel-Cox) test to determine statistical significance between treated and control groups.
Caption: Workflow for UV-4B in vivo efficacy studies.
In Vivo Efficacy of this compound against Ebola Virus
The following is a generalized experimental protocol for assessing the in vivo efficacy of this compound against EBOV, based on available information.[1][7]
-
Animal Model: Mouse-adapted EBOV infection models are utilized.
-
Virus Strain: A mouse-adapted strain of Ebola virus.
-
Drug Formulation: this compound is prepared for intraperitoneal (i.p.) injection.
-
Dosing and Administration: Mice are treated with this compound at doses ranging from 25-75 mg/kg, administered via i.p. injection, typically twice daily for 10 days.[1]
-
Combination Therapy: In some studies, this compound is co-administered with other antiviral agents like favipiravir to assess synergistic effects.[7][8]
-
Efficacy Endpoints:
-
Statistical Analysis: Survival data is analyzed to determine the statistical significance of the treatment.
Caption: Workflow for this compound in vivo efficacy studies.
Conclusion
Both this compound and UV-4 are promising antiviral candidates that target a host pathway, which may offer a higher barrier to the development of viral resistance.[9] UV-4 has a more extensive publicly available dataset supporting its in vivo efficacy against Dengue virus, with established oral bioavailability and a defined therapeutic window in preclinical models.[2][5][6] this compound has shown protective effects in mouse models of highly lethal hemorrhagic fevers and may be a candidate for combination therapies.[7][8] Further studies, including head-to-head comparisons and evaluations against a broader range of viruses, will be necessary to fully elucidate the comparative therapeutic potential of these two compounds. The development of orally bioavailable prodrugs of this compound may enhance its clinical utility.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progress and challenges in development of animal models for dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of IHVR-19029: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methodologies to validate the cellular target engagement of IHVR-19029, a potent inhibitor of the host-cell endoplasmic reticulum (ER) α-glucosidases I and II. Effective validation of target engagement in a cellular context is a critical step in the development of host-directed antiviral therapies. This document outlines several orthogonal approaches, offering detailed protocols and a comparative analysis with alternative compounds to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that targets the host-cell enzymes ER α-glucosidase I and II. These enzymes are crucial for the proper folding of viral glycoproteins through the N-linked glycosylation pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral envelope proteins, leading to the inhibition of viral replication for a broad range of enveloped viruses, including Dengue, Ebola, and Zika viruses.
The validation of this compound's engagement with its cellular targets is paramount to confirm its mechanism of action and to guide further drug development. This guide explores three primary methods for demonstrating target engagement in cells: a biochemical approach assessing the glycosylation status of a surrogate viral glycoprotein, a biophysical method measuring target protein stabilization, and a genetic strategy to validate the target's role in viral replication.
Comparative Analysis of Target Engagement Validation Methods
The following table summarizes the key characteristics of different experimental approaches to validate the cellular target engagement of this compound and its alternatives.
| Method | Principle | Throughput | Directness of Target Engagement | Quantitative Readout | Key Equipment |
| Viral Glycoprotein Glycosylation Shift Assay | Inhibition of ER α-glucosidases by this compound leads to unprocessed, higher molecular weight N-glycans on viral glycoproteins, detectable by a shift in mobility on a Western blot. | Medium | Indirect (measures downstream enzymatic activity) | Semi-quantitative (band shift intensity) | Western blot apparatus, cell culture facilities, virus infection suite (or replicon system). |
| Cellular Thermal Shift Assay (CETSA) | Direct binding of this compound to ER α-glucosidases I and II stabilizes the proteins against thermal denaturation, which is quantified by measuring the amount of soluble protein remaining at elevated temperatures. | Low to Medium | Direct | Quantitative (change in melting temperature, ΔTm) | Thermocycler, Western blot or ELISA reader. |
| CRISPR/Cas9-mediated Target Knockout | Genetic ablation of the genes encoding ER α-glucosidase I (MOGS) and II (GANAB) mimics the effect of the inhibitor, leading to reduced viral replication. | Low | Indirect (validates target necessity) | Quantitative (viral titer reduction) | CRISPR/Cas9 reagents, cell culture facilities, virus infection suite. |
| Chemical Probe-based Pull-down (Hypothetical) | A biotinylated or "clickable" version of this compound would allow for the direct capture and identification of its binding partners from cell lysates. | Low | Direct | Qualitative/Semi-quantitative (pulled-down protein amount) | Mass spectrometer, Western blot apparatus. |
Experimental Protocols
Viral Glycoprotein Glycosylation Shift Assay using Bovine Viral Diarrhea Virus (BVDV) E2 Protein
This assay provides a functional readout of ER α-glucosidase inhibition in cells. The BVDV E2 glycoprotein is a well-characterized substrate for N-linked glycosylation, and its mobility shift upon glucosidase inhibition is a reliable surrogate marker.
Protocol:
-
Cell Culture and Infection:
-
Seed Madin-Darby Bovine Kidney (MDBK) cells in 6-well plates and grow to 80-90% confluency.
-
Infect the cells with a non-cytopathic strain of BVDV at a Multiplicity of Infection (MOI) of 0.1.
-
-
Compound Treatment:
-
Immediately after infection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate the treated, infected cells for 48 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of each lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BVDV E2 overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Analyze the band shift of the E2 glycoprotein. A dose-dependent increase in the molecular weight of E2 indicates the inhibition of N-glycan processing by this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly demonstrate the binding of a compound to its target protein in a cellular environment.
Protocol:
-
Cell Culture and Compound Treatment:
-
Culture a suitable human cell line (e.g., Huh-7 or HEK293T) to high density.
-
Treat the cells with a high concentration of this compound (e.g., 100 µM) or a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble ER α-glucosidase I or II in each sample using a specific ELISA or by Western blot.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization upon binding and confirms target engagement.
-
Genetic Validation using CRISPR/Cas9
This method validates the essentiality of the target enzymes for viral replication, thereby providing strong evidence that they are the relevant targets of this compound.
Protocol:
-
Generation of Knockout Cell Lines:
-
Design and clone single guide RNAs (sgRNAs) targeting the human MOGS (ER α-glucosidase I) and GANAB (ER α-glucosidase II) genes into a Cas9-expressing lentiviral vector.
-
Produce lentiviral particles and transduce a susceptible cell line (e.g., Huh-7.5).
-
Select for transduced cells and establish monoclonal knockout cell lines.
-
-
Validation of Knockout:
-
Confirm the knockout of the target genes by Western blot analysis of the respective proteins.
-
-
Viral Infection and Titer Determination:
-
Infect the knockout and wild-type control cell lines with a relevant virus (e.g., Dengue virus) at a low MOI.
-
Collect the supernatant at various time points post-infection (e.g., 24, 48, 72 hours).
-
Determine the viral titer in the supernatant using a plaque assay or RT-qPCR.
-
-
Data Analysis:
-
Compare the viral replication kinetics in the knockout cell lines to the wild-type cells. A significant reduction in viral titer in the knockout cells validates the targeted glucosidases as essential host factors for viral replication.
-
Visualization of Key Pathways and Workflows
Benchmarking IHVR-19029: A Comparative Guide to Broad-Spectrum Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IHVR-19029 against other prominent broad-spectrum antiviral agents. The data presented is intended to inform research and development efforts by offering a clear, evidence-based benchmark of this compound's performance, mechanism of action, and potential therapeutic applications.
Introduction to this compound and Comparator Antivirals
This compound is a novel, host-targeting antiviral agent. It is a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This mechanism disrupts the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. Consequently, this compound exhibits broad-spectrum activity, particularly against hemorrhagic fever viruses.[1][2] While it has shown protective effects in animal models for Ebola and Marburg virus infections, its development has been challenged by low oral bioavailability, which is being addressed through the development of prodrugs.[1][3][4]
For the purpose of this guide, this compound is benchmarked against three well-established broad-spectrum antivirals that primarily target viral enzymes:
-
Remdesivir: A nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp). It has demonstrated broad-spectrum activity against a range of RNA viruses.
-
Favipiravir (T-705): A pyrazinecarboxamide derivative that is converted to its active form intracellularly and selectively inhibits viral RdRp. It is effective against numerous RNA viruses.
-
Galidesivir (BCX4430): An adenosine analog that also targets the viral RdRp, showing efficacy against a wide array of RNA viruses.
Comparative In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of this compound and the comparator drugs against several hemorrhagic fever viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is also provided as a measure of the compound's therapeutic window.
| This compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | HeLa | 16.9 | >50 | >2.96 | [1] | |
| Dengue Virus (DENV) | HEK293 | Reportedly most potent | Not Specified | Not Specified | [1] | |
| Yellow Fever Virus (YFV) | HEK293 | Less potent than against DENV | Not Specified | Not Specified | [1][5] | |
| Zika Virus (ZIKV) | HEK293 | Less potent than against DENV | Not Specified | Not Specified | [1][5] |
| Remdesivir | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Marburg Virus (MARV) | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Dengue Virus (DENV) | Huh-7 | 0.12 - 0.23 | >10 | >43 - >83 | ||
| Yellow Fever Virus (YFV) | Huh-7 | 1.06 | >10 | >9.4 | ||
| Zika Virus (ZIKV) | Huh-7 | Not Specified | Not Specified | Not Specified |
| Favipiravir (T-705) | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Marburg Virus (MARV) | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Yellow Fever Virus (YFV) | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Lassa Virus | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Junin Virus | Vero | 1.6 (approx.) | Not Specified | Not Specified |
| Galidesivir (BCX4430) | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | ||
| Marburg Virus (MARV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | ||
| Yellow Fever Virus (YFV) | Not Specified | Not Specified | >43 | |||
| Zika Virus (ZIKV) | Not Specified | Not Specified | Not Specified | |||
| Rift Valley Fever Virus (RVFV) | Vero | 20.4 | >1000 | >49 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying neutralizing antibodies but is also adapted to determine the EC₅₀ of antiviral compounds.
-
Cell Culture: Plate susceptible cells (e.g., Vero, HEK293) in 6-well or 12-well plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in a suitable cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Neutralization/Inhibition: Mix the diluted virus with each concentration of the antiviral compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Staining and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control. This is typically calculated using a dose-response curve.
Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)
This assay measures the amount of viral RNA in a sample, providing a quantitative measure of viral replication.
-
RNA Extraction: Extract total RNA from infected cell lysates or supernatant using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR: Perform quantitative PCR using the generated cDNA as a template, along with virus-specific primers and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).
-
Standard Curve: Generate a standard curve using known quantities of a viral RNA standard or a plasmid containing the target viral sequence. This allows for the absolute quantification of viral RNA copies in the samples.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The Ct values are then used to quantify the viral RNA copies by interpolating from the standard curve.
-
EC₅₀ Calculation: To determine the EC₅₀, cells are treated with serial dilutions of the antiviral compound, and the viral load is quantified by RT-qPCR. The EC₅₀ is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated control.
Cytotoxicity Assay (CC₅₀ Determination)
This assay measures the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the antiviral compound. Include untreated cells as a control for 100% viability and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: Read the absorbance or luminescence according to the assay manufacturer's instructions.
-
CC₅₀ Calculation: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells. This is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Caption: General mechanism of RdRp inhibitors.
Experimental and Logical Workflows
Caption: High-level antiviral drug discovery workflow.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Antiviral Action: A Comparative Guide to IHVR-19029 and T-705 Combination Therapy
For Immediate Release
This guide provides a comprehensive analysis of the synergistic antiviral mechanism of IHVR-19029 and T-705 (Favipiravir), offering a valuable resource for researchers, scientists, and drug development professionals. By targeting distinct pathways in the viral life cycle, this combination therapy presents a promising strategy against a range of hemorrhagic fever viruses. This document outlines the individual mechanisms of action, presents supporting experimental data, details relevant experimental protocols, and compares this combination with other antiviral alternatives.
Dual-Pronged Antiviral Strategy
The synergy between this compound and T-705 stems from their complementary mechanisms of action, creating a potent antiviral effect that surpasses the efficacy of either compound alone. This compound is a host-targeting agent, while T-705 is a direct-acting antiviral, forming a comprehensive attack on viral replication.
-
This compound: Disrupting Viral Glycoprotein Maturation this compound is a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding and maturation of viral envelope glycoproteins for many enveloped viruses. By inhibiting these glucosidases, this compound leads to the production of misfolded glycoproteins, which can impair virion assembly and reduce the infectivity of progeny viruses.
-
T-705 (Favipiravir): Terminating Viral RNA Replication T-705 is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp). Inside the cell, T-705 is converted to its active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP). T-705-RTP mimics purine nucleosides and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to either chain termination or lethal mutagenesis, effectively halting viral genome replication.
The combination of these two agents results in a synergistic inhibition of viral replication, as demonstrated in studies against Ebola virus (EBOV) and Yellow Fever Virus (YFV).
Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of this compound, T-705, and other alternative antiviral agents against various hemorrhagic fever viruses. It is important to note that direct comparison of EC50 values across different studies should be done with caution, as experimental conditions such as cell lines, virus strains, and assay methods can vary.
Table 1: In Vitro Efficacy (EC50/IC50) of this compound and T-705
| Compound | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| This compound | Ebola Virus (EBOV) | Hela | 16.9 | |
| T-705 (Favipiravir) | Ebola Virus (EBOV) | Vero E6 | IC90: 110 | |
| T-705 (Favipiravir) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | IC50: 0.6-2.8 | |
| T-705 (Favipiravir) | Junin Virus, Pichinde Virus, Tacaribe Virus | Vero | EC50: 0.79–0.94 µg/mL | |
| T-705 (Favipiravir) | Lassa Virus (LASV) | Vero | EC90: 1.7-11.1 µg/mL | |
| T-705 (Favipiravir) | Yellow Fever Virus (YFV) | Vero | EC50: 335 |
Table 2: In Vitro Efficacy (EC50) of Alternative Antiviral Agents against Ebola Virus
| Compound | Target | Cell Line | EC50 (µM) | Reference |
| Remdesivir | Viral RdRp | Human macrophages | 0.086 | |
| Remdesivir | Viral RdRp | Vero E6 | 0.77 | |
| Ribavirin | Viral RdRp/IMPDH | - | Ineffective against EBOV | |
| Inmazeb (Atoltivimab/maftivimab/odesivimab) | Viral Glycoprotein | - | Not specified in vitro | |
| Ebanga (Ansuvimab) | Viral Glycoprotein | Vero E6 | 0.06 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of antiviral compounds.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that quantifies the titer of neutralizing antibodies in a sample.
-
Cell Seeding: Seed a 6-well plate with a sufficient number of permissive cells (e.g., Vero E6) to form a confluent monolayer overnight.
-
Serum Dilution: Prepare serial dilutions of the test serum or antibody in a suitable medium.
-
Virus-Serum Incubation: Mix the diluted serum with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow for neutralization.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-serum mixture. Adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a solidifying agent like agarose or carboxymethyl cellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Stain the cell monolayer with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Calculation: The PRNT50 titer is the reciprocal of the highest serum dilution that results in a 50% reduction in the number of plaques compared to the virus control.
Firefly Luciferase Reporter Assay for Antiviral Screening
This assay provides a high-throughput method for quantifying viral replication by measuring the activity of a reporter gene (luciferase) engineered into the viral genome.
-
Cell Seeding: Seed a 96-well plate with permissive cells.
-
Compound Treatment: Add serial dilutions of the antiviral compounds to the cells.
-
Infection: Infect the cells with a luciferase-expressing recombinant virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication and luciferase expression.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the luciferase enzyme.
-
Luciferase Reaction: Add a luciferase substrate solution containing D-luciferin to the cell lysate. The firefly luciferase will catalyze the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: The reduction in luciferase activity in compound-treated wells compared to untreated controls indicates antiviral activity. The EC50 value can be calculated from the dose-response curve.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Synergistic mechanism of this compound and T-705.
Caption: Plaque Reduction Neutralization Test (PRNT) Workflow.
Caption: Luciferase Reporter Assay Workflow.
Comparison with Alternative Antivirals
The landscape of antiviral therapies for hemorrhagic fevers is evolving. The combination of this compound and T-705 offers a unique host- and virus-targeted approach. Here's how it compares to other notable antivirals:
-
Remdesivir (GS-5734): Like T-705, Remdesivir is a nucleoside analog that targets the viral RdRp, but it functions as a delayed chain terminator. It has shown potent in vitro activity against Ebola virus.
-
Ribavirin: A broad-spectrum antiviral, Ribavirin's mechanism is multifaceted, including inhibition of inosine monophosphate dehydrogenase (IMPDH) and direct inhibition of viral RdRp. It has shown efficacy against some hemorrhagic fever viruses but is generally considered ineffective against Ebola virus.
-
Monoclonal Antibodies (Inmazeb® and Ebanga™): These are antibody-based therapies that specifically target the Ebola virus glycoprotein, preventing viral entry into host cells.
-
Inmazeb® (atoltivimab, maftivimab, and odesivimab) is a cocktail of three monoclonal antibodies that bind to different, non-overlapping epitopes on the Ebola virus glycoprotein.
-
Ebanga™ (ansuvimab) is a single monoclonal antibody that binds to the core of the Ebola glycoprotein.
-
The combination of a host-targeting agent like this compound with a direct-acting antiviral such as T-705 presents a high genetic barrier to the development of resistance, a significant advantage over therapies that target a single viral protein.
Conclusion
The synergistic combination of this compound and T-705 represents a promising therapeutic strategy for hemorrhagic fever viruses. By targeting both host cell machinery essential for viral maturation and the viral replication engine itself, this dual-mechanism approach offers the potential for enhanced efficacy and a reduced likelihood of viral resistance. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this combination in the fight against these deadly diseases.
Evaluating the Specificity of IHVR-19029 for Viral Glucosidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endoplasmic reticulum (ER) α-glucosidase inhibitor IHVR-19029 with other notable glucosidase inhibitors. The focus is on the specificity of these compounds for viral-targeted host glucosidases, supported by experimental data. This document aims to assist researchers in evaluating this compound for potential antiviral drug development.
Introduction to Glucosidase Inhibitors as Antivirals
Many enveloped viruses, including hemorrhagic fever viruses, rely on the host cell's ER glucosidases I and II for the proper folding of their envelope glycoproteins. These glycoproteins are crucial for viral entry into host cells and the assembly of new virions. Inhibition of these host enzymes can lead to misfolded viral proteins, thereby disrupting the viral life cycle. This host-oriented approach offers a broad-spectrum antiviral strategy with a potentially high barrier to resistance.
This compound is a potent iminosugar derivative designed to inhibit these ER α-glucosidases. This guide evaluates its performance against other well-known glucosidase inhibitors.
Comparative Analysis of Glucosidase Inhibitors
The antiviral efficacy of glucosidase inhibitors is intrinsically linked to their ability to selectively inhibit host ER α-glucosidases over other cellular glucosidases. The following table summarizes the inhibitory activity (IC50) of this compound and other key inhibitors against various glucosidases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Source |
| This compound | ER α-glucosidase I | 0.48 | [1] |
| Deoxynojirimycin (DNJ) | ER glucosidase II | 16 | [2] |
| Yeast α-glucosidase | 222.4 ± 0.5 | [3] | |
| Rat intestinal maltase | 0.13 | [4] | |
| N-butyl-deoxynojirimycin (NB-DNJ / Miglustat) | Rat UDP-glucose ceramide glucosyltransferase | 32 | [5] |
| Rat β-glucosidase 2 | 81 | [5] | |
| Human lysosomal β-glucosidase 1 (GBA1) | 74 | [6] | |
| Castanospermine | Cellular α-glucosidase I | 0.12 | [7] |
| Lysosomal α- and β-glucosidases | Potent inhibitor | [8] | |
| Celgosivir (prodrug of Castanospermine) | Bovine viral diarrhoea virus (BVDV) | 1.27 | [9][10] |
| Cellular α-glucosidase I | 1.27 | [7] |
Antiviral Activity
The ultimate measure of a glucosidase inhibitor's utility as an antiviral is its ability to inhibit viral replication in cell-based assays. The table below presents the half-maximal effective concentration (EC50) of this compound and other inhibitors against various enveloped viruses.
| Inhibitor | Virus | Cell Line | EC50 (µM) | Source |
| This compound | Dengue virus (DENV) | Huh7.5 | ~1 | [11] |
| Ebola virus (EBOV) | Hela | 16.9 | [12] | |
| Yellow Fever Virus (YFV) | HEK293 | 12.5 times higher than DENV | [12] | |
| Zika Virus (ZIKV) | HEK293 | 17.6 times higher than DENV | [12] | |
| Deoxynojirimycin (DNJ) derivatives | Dengue Virus (DENV) | Primary human macrophages | 1.2 - 10.6 | |
| N-butyl-deoxynojirimycin (NB-DNJ / Miglustat) | HIV-1 | PBMCs | 282 | [5] |
| HIV-2 | PBMCs | 211 | [5] | |
| Celgosivir | Dengue virus 2 (DENV2) | Not specified | 0.2 | [9][10] |
| HIV-1 | Not specified | 2.0 ± 2.3 | [9][10] |
Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific α-glucosidase by 50% (IC50).
Materials:
-
α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae or purified human ER α-glucosidase I/II)
-
Phosphate buffer (pH 6.8)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Test inhibitor (e.g., this compound) at various concentrations
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations in phosphate buffer.
-
In a 96-well plate, add the inhibitor solutions.
-
Add the α-glucosidase enzyme solution to each well containing the inhibitor and incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations.[5][9]
Viral Replication Inhibition Assay (Plaque Reduction Assay)
This cell-based assay determines the concentration of a compound that inhibits viral replication by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero, Huh-7)
-
Enveloped virus of interest (e.g., Dengue virus, Ebola virus)
-
Cell culture medium
-
Test compound at various concentrations
-
Agarose or methylcellulose overlay
-
Crystal violet or another suitable stain
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and infect them with a known amount of virus for 1-2 hours.
-
After the incubation period, remove the virus inoculum and wash the cells.
-
Add the medium containing the different concentrations of the test compound.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Mandatory Visualizations
Signaling Pathway of Viral Glycoprotein Folding
Caption: Role of ER glucosidases in viral glycoprotein folding and site of action for this compound.
Experimental Workflow for Specificity Evaluation
Caption: Experimental workflow for assessing the specificity and potency of glucosidase inhibitors.
Conclusion
This compound demonstrates potent inhibition of ER α-glucosidase I, a key host enzyme required for the replication of many enveloped viruses. Its low micromolar and sub-micromolar efficacy against a range of hemorrhagic fever viruses in cell culture highlights its potential as a broad-spectrum antiviral agent. Compared to other glucosidase inhibitors, this compound shows promising activity. However, further studies directly comparing its inhibitory profile against a wider panel of human glucosidases are warranted to fully elucidate its specificity and potential for off-target effects. The provided experimental protocols and workflows offer a framework for such continued investigation.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Celgosivir | Glucosidase | TargetMol [targetmol.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of IHVR-19029: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of IHVR-19029, a potent endoplasmic reticulum (ER) α-glucosidases I and II inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide outlines standard operating procedures for the disposal of research-grade chemical compounds, enabling users to establish a safe and compliant disposal plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule, the following precautions should be taken:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Step-by-Step Disposal Procedures
The disposal of this compound, like any other laboratory chemical, must adhere to institutional, local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
1. Waste Identification and Classification:
Treat all unused or waste this compound, including contaminated materials, as hazardous chemical waste.[1][2] It is the responsibility of the waste generator to properly identify and classify the waste. In the absence of a specific SDS, assume the compound may have unknown toxicological properties.
2. Waste Segregation:
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][3] Store this compound waste separately from incompatible materials. As a general guideline:
-
Acids and Bases: Store separately.
-
Oxidizing Agents and Reducing Agents: Store separately.
-
Flammable Materials: Store in a designated flammable waste container.
3. Waste Collection and Container Management:
-
Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste.[1][2][4] The container should have a secure screw-top cap and be in good condition.[1][2]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][2][5] Do not use abbreviations or chemical formulas. The label should also include the date when the first waste was added.
-
Container Filling: Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion.[1]
-
Storage: Keep the waste container closed at all times, except when adding waste.[2][5] Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[1]
4. Disposal of Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste."
-
Solid Waste: Personal protective equipment (gloves, lab coats), absorbent materials used for spills, and other solid materials contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this compound down the drain. [5]
5. Disposal of Empty Containers:
Empty containers that previously held this compound must also be handled with care.
-
Triple Rinsing: If the container held a solid form of this compound, it should be triple-rinsed with a suitable solvent.[2][6] The rinsate must be collected and disposed of as hazardous chemical waste.[2][5]
-
Defacing Labels: After triple-rinsing, completely remove or deface the original product label.[5][6]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.
6. Arranging for Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Do not transport hazardous waste outside of the laboratory.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Headspace | Leave at least 10% | [1] |
| Empty Container Rinsing | Triple rinse with a suitable solvent | [2][5][6] |
| SAA Storage Limit (Partially Filled) | Up to one year (check institutional policy) | [1] |
| SAA Full Container Removal | Within three days of becoming full | [1] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for protocols related to the handling and use of this compound.
Visual Guidance: Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Signaling Pathway Context: ER α-Glucosidase Inhibition
This compound functions by inhibiting ER α-glucosidases I and II. These enzymes are critical for the proper folding of glycoproteins in the endoplasmic reticulum. The diagram below illustrates the logical relationship of this inhibition.
By adhering to these general guidelines and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment. Crucially, always attempt to obtain the specific Safety Data Sheet (SDS) from the supplier for the most accurate and complete disposal information.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling IHVR-19029
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of IHVR-19029, a potent endoplasmic reticulum (ER) α-glucosidases I and II inhibitor. This compound has demonstrated significant antiviral activity against a range of hemorrhagic fever viruses, including Dengue, Ebola, and Marburg viruses, by disrupting the proper folding of viral glycoproteins.[1] Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound, particularly when working with the pure compound or concentrated stock solutions. The following table summarizes the required PPE based on the nature of the work being conducted.
| Operational Phase | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Disposable gown or lab coat- Safety glasses or goggles |
| Preparing Stock Solutions | - Fume hood- Full-face respirator with organic vapor and particulate cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical-resistant apron over a disposable gown or lab coat- Safety goggles |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (BSC Class II)- Nitrile gloves- Lab coat- Safety glasses |
| In Vivo Studies (Animal Handling) | - N95 respirator or PAPR- Double gloves- Fluid-resistant gown- Face shield or goggles |
Operational Plan: Step-by-Step Guidance
Preparation of this compound Stock Solutions
This compound is typically supplied as a solid. The following protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). All procedures for handling the pure compound and preparing stock solutions should be performed in a chemical fume hood.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Don all required PPE for handling the solid compound. Ensure the analytical balance is clean and calibrated.
-
Weighing: Carefully weigh the desired amount of this compound into a sterile polypropylene tube.
-
Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. The following table provides quick reference volumes for preparing various concentrations of this compound stock solutions in DMSO.[1]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Stock Solution Preparation Table for this compound in DMSO [1]
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.2542 mL |
| 5 mM | 0.4508 mL |
| 10 mM | 0.2254 mL |
| 20 mM | 0.1127 mL |
| 50 mM | 0.0451 mL |
In Vitro Antiviral Assay: Plaque Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of this compound using a plaque reduction assay. Specific cell lines, viruses, and incubation times will need to be optimized for the particular experimental system.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound stock solution and working dilutions in cell culture medium
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line being used, until plaques are visible.
-
Staining and Plaque Counting: Aspirate the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control to determine the EC50 value.
Disposal Plan
All materials that come into contact with this compound and/or infectious agents must be decontaminated and disposed of according to institutional and local regulations for chemical and biohazardous waste.
-
Solid this compound and Concentrated Stock Solutions: Treat as hazardous chemical waste. Dispose of in a designated, labeled container for chemical waste collection.
-
Contaminated Labware (pipette tips, tubes, etc.): Decontaminate with a suitable disinfectant (e.g., 10% bleach solution) before disposing of as biohazardous waste.
-
Cell Culture Waste: All liquid and solid waste from infected cell cultures should be treated as biohazardous and decontaminated, for example, by autoclaving, before final disposal.
-
Animal Waste and Carcasses: For in vivo studies, all animal waste and carcasses must be disposed of as biohazardous waste in accordance with institutional guidelines for animal research.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
